The table below summarizes the key metabolic pathways and corresponding urinary metabolites of chlorphenesin carbamate identified in human studies.
| Metabolic Pathway | Key Urinary Metabolites Identified | Notes on Detection & Significance |
|---|---|---|
| Amide Hydrolysis | Chlorphenesin (free) [1] | -- |
| O-Glucuronidation | This compound glucuronide [1] | Major metabolite in humans [1]. |
| Oxidation | 4-Chlorophenoxyacetic acid (4-CPA) [2] [1] [3] | A major metabolite of concern in doping control [2] [3]. |
| 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) [4] | Observed after dermal application of chlorphenesin [4]. | |
| Sulfation | Chlorphenesin sulfate [4] | Observed after dermal application [4]. |
| Combined Pathways | Hydroxylated metabolites and their glucuronide/sulfate conjugates [2] | 29 metabolites total; 18 newly identified in a 2025 study [2]. |
The following workflow outlines the typical experimental process for characterizing this compound metabolites in human urine, based on current methodologies.
Experimental workflow for metabolite profiling
The most detailed metabolite identification uses Liquid Chromatography coupled to a Q Exactive-HF-Orbitrap Mass Spectrometer (LC-Q Exactive-HF-Orbitrap-MS) [2] [3].
For a doping control laboratory, understanding the concentration and detection window of key metabolites is critical. The table below summarizes quantitative data for the characteristic metabolite 4-CPA.
| Administration Route | 4-CPA Concentration Range | Time to Max Concentration (Tmax) | Approximate Detection Window | Source |
|---|---|---|---|---|
| Oral (this compound) | 390 - 6,929 ng/mL | 12 - 24 hours | Up to 264 hours (11 days) | [3] |
| Dermal (Sunscreen with Chlorphenesin) | Up to ~2,300 ng/mL | 12 - 24 hours | Up to 5 days after last application | [4] |
The extensive metabolism of this compound has a direct and important application in sports drug testing.
Relationship between substances and 4-CPA metabolite
Chlorphenesin carbamate exerts its muscle relaxant effects primarily through action on the central nervous system, with a key site of action being the spinal cord.
The following diagram summarizes this mechanism based on animal studies:
This compound directly hyperpolarizes spinal neurons, reducing excitability [2] [1].
The understanding of its mechanism is largely derived from specific animal and tissue-based experiments. The table below summarizes quantitative findings from these studies:
| Study Model | Dose / Concentration | Key Quantitative Findings | Citation |
|---|---|---|---|
| Isolated Bullfrog Spinal Cord (Sucrose-gap method) | Not specified in abstract | Hyperpolarized PAT & MN; depressed reflex potentials; blocked amino acid-induced MN firing. | [2] |
| In Vivo (Rat) | 50 mg/kg (intravenous) | Maximal inhibition of polysynaptic reflex (PSR) at 40 min post-administration. | [1] |
| In Vivo (Rat - Adjuvant Arthritic) | 100-400 mg/kg (oral) | Dose-dependent antinociceptive effect in behavioral study. | [1] |
| In Vivo (Rat - Electrophysiology) | 25-50 mg/kg (intravenous) | Depressed evoked neuronal responses of VB thalamic nociceptive neurons. | [1] |
Detailed Experimental Protocol (Isolated Frog Spinal Cord) The foundational study on the isolated frog spinal cord provides a clear methodology [2]:
| Aspect | Details |
|---|---|
| Compound Studied | Chlorphenesin Carbamate (α-CPC) |
| Studied Conditions | Strongly alkaline aqueous solutions; Temperature range: 0°C to 20°C [1] [2] |
| Kinetic Order | Does not obey simple pseudo-first-order kinetics; described as a complex mechanism involving consecutive, parallel, and reverse reactions [1] [2]. |
| Rate Law | Specific base-catalyzed hydrolysis: ( k = k_{OH} \cdot a_{OH} ) (rate is dependent on hydroxide ion activity) [1] [2]. |
| Activation Parameters | Arrhenius plot was approximately linear, but specific activation energy and entropy values were not provided for the alkaline pathway [1] [2]. |
| Identified Degradation Products | Chlorphenesin-2-carbamate (β-CPC, an isomer) and Chlorphenesin (CP, hydrolysis product) [1] [2]. |
For researchers seeking to replicate or understand the methodology, here is a summary of the key experimental steps as inferred from the study [1] [2]:
The study proposed that the degradation of α-CPC in strong alkali involves two key reactions triggered by hydroxide ions [1] [2]:
The diagram below illustrates this proposed reaction pathway.
For a comprehensive view, it is useful to contrast these findings with the behavior of the same compound under acidic conditions, as investigated in a related 1986 study [3] [4].
| Parameter | Alkaline Degradation | Acidic Degradation |
|---|---|---|
| Kinetic Order | Complex (non-first-order) | Pseudo-first-order [3] |
| Catalysis Type | Specific base catalysis [1] | Specific acid catalysis [3] |
| Primary Product | Chlorphenesin-2-carbamate (isomer) and Chlorphenesin [1] | Chlorphenesin only [3] |
| Key Mechanism | Carbamoyl group migration & removal [1] | Removal of carbamoyl group without isomerization [3] |
| Activation Energy | Not specified | 21.8 kcal·mol⁻¹ [3] |
The primary implication of this kinetic study is for pharmaceutical formulation and stability assessment. Understanding that α-CPC undergoes a complex degradation pathway in alkali, including isomerization, is critical for:
The synthesis typically involves first producing chlorphenesin, which is then converted to this compound. The table below summarizes two key preparation methods for the intermediate, chlorphenesin.
| Method | Key Starting Materials | Key Reagents/Conditions | Key Features |
|---|---|---|---|
| Conventional Route [1] | p-Chlorophenol, Epichlorohydrin | Sodium Hydroxide (NaOH), Sulfuric Acid, Chloroform [1] | Uses highly toxic and hazardous intermediates like epichlorohydrin [2]. |
| Green & Efficient Route [2] | Glycerol, p-Chlorophenol, Dimethyl Carbonate | Sodium Hydroxide (NaOH), 110-130°C, 11-13 hours [2] | Avoids toxic intermediates; uses safe, low-cost glycerol; high yield (~95%) and purity (≥99.5%) [2]. |
The subsequent step involves converting the synthesized chlorphenesin into This compound. One patent describes this process using a transesterification reaction [3].
The following is a detailed methodology for the green synthesis of chlorphenesin, based on a patent from Guangxi Univ. [2]. This method is particularly relevant for modern and sustainable pharmaceutical manufacturing.
Key Process Parameters [2]:
Current evidence suggests Chlorphenesin Carbamate is a centrally-acting skeletal muscle relaxant that works primarily within the central nervous system (CNS) rather than directly on skeletal muscle [1] [2]. Its effects are measured mainly by subjective responses due to a not well-defined mechanism [1].
The proposed mechanism involves enhancement of gamma-aminobutyric acid (GABA) activity [3]. As an inhibitory neurotransmitter, GABA reduces neuronal excitability. By potentiating GABAergic activity, this compound is believed to diminish excessive neural firing that leads to muscle spasms, increasing the threshold for neuron excitation [3].
Key pharmacodynamic findings from animal studies include:
A systematic search of the available scientific literature did not yield specific, quantitative data on the receptor binding affinity (e.g., Ki, IC50) of this compound. The tables below summarize the available pharmacodynamic and pharmacokinetic information.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Findings / Status |
|---|---|
| Site of Action | Central Nervous System (CNS) [1] [3] [2] |
| Primary Proposed Mechanism | Potentiation of GABAergic inhibitory neurotransmission [3]. |
| Effect on Spinal Reflexes | Inhibition of both monosynaptic and polysynaptic reflex components [2]. |
| Receptor Binding Profile | Not Available in searched literature. |
| Quantitative Pharmacodynamics | Not Available in searched literature. |
Table 2: Other Key Parameters from Search Results
| Parameter | Findings / Status |
|---|---|
| Tolerance Development | Observed in rodents, attributed to induction of drug-metabolizing enzymes in liver microsomes [4]. |
| Key Metabolites | Includes 4-chlorophenoxyacetic acid (4-CPA), which is also a metabolite of other compounds [5] [6]. |
| Half-Life | Not Available for this compound (half-life of related compound chlorphenesin is 2.3-5 hours) [1]. |
While detailed modern protocols are not available, older studies outline the following methodological approaches for investigating this compound:
The following diagram illustrates the proposed central mechanism of action and the key experiments used to characterize it, based on the information from the search results.
This compound acts centrally by enhancing GABA, reducing neuronal activity and muscle activity, supported by key experimental findings.
Chlorphenesin carbamate (CPC) is a centrally-acting skeletal muscle relaxant used clinically for the treatment of discomfort associated with acute skeletal muscle trauma and inflammation. The metabolic fate of CPC is of significant interest in pharmaceutical research and doping control due to its transformation into multiple metabolites, including 4-chlorophenoxyacetic acid (4-CPA), which is listed on the World Anti-Doping Agency (WADA) Prohibited List as a metabolite of the prohibited nootropic stimulant meclofenoxate. This creates a critical analytical challenge in sports drug testing, as distinguishing between legitimate therapeutic use of CPC and administration of prohibited substances requires comprehensive understanding of CPC's metabolic profile [1] [2].
The identification and characterization of CPC metabolites has evolved significantly since early studies in the 1960s, with recent advances in high-resolution mass spectrometry enabling more comprehensive metabolite profiling. Understanding CPC metabolism is essential not only for doping control purposes but also for complete pharmacological characterization of the drug, including its elimination pathways and potential metabolic interactions. This technical guide summarizes current knowledge on CPC metabolite identification and characterization, with detailed experimental protocols for researchers and drug development professionals [3] [4].
Current state-of-the-art approaches for CPC metabolite identification primarily utilize liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The most advanced methodology employs Q Exactive HF Orbitrap technology, which provides the exceptional mass accuracy and resolution needed for confident metabolite identification. Typical analytical conditions involve chromatographic separation using reverse-phase C18 columns (e.g., 2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase generally consists of water with 0.1% formic acid (eluent A) and acetonitrile with 0.1% formic acid (eluent B), with a flow rate of 0.3 mL/min and a gradient elution program increasing from 5% to 95% B over 15-20 minutes [1] [5].
Mass spectrometric detection is performed in both positive and negative ionization modes to comprehensively capture all metabolites. Data acquisition typically employs two parallel scan events: full MS scan (m/z 100-1000) at a resolution of 120,000 and data-dependent MS/MS (dd-MS2) at a resolution of 30,000 for the most abundant ions. The use of parallel reaction monitoring (PRM) can also be incorporated for targeted analysis of specific metabolites. This dual approach enables both untargeted metabolite discovery and targeted confirmation in a single analytical run [1].
Urine sample preparation typically involves dilution followed by solid-phase extraction to concentrate metabolites and remove interfering matrix components. Samples are commonly diluted 1:1 with aqueous formic acid (0.1-0.5%) or phosphate buffer, then applied to mixed-mode cation exchange or hydrophilic-lipophilic balanced (HLB) cartridges. After washing with water and/or organic solvents, metabolites are eluted with methanol or acetonitrile containing a volatile acid or base, and the eluate is evaporated to dryness under nitrogen before reconstitution in mobile phase [2].
Data processing utilizes advanced software platforms that employ mass defect filtering, isotope pattern matching, and product ion filtering to identify potential metabolites from complex LC-HRMS data. Metabolite identification is confirmed through several criteria: (1) accurate mass measurement (mass error < 5 ppm), (2) MS/MS fragmentation patterns consistent with proposed structures, (3) comparison with reference standards when available, and (4) retention time behavior consistent with metabolic transformations. For phase II metabolites, enzymatic hydrolysis with β-glucuronidase or sulfatase provides additional confirmation [1] [2].
The metabolic fate of this compound involves multiple biotransformation pathways that occur primarily in the liver. The diagram below illustrates the major metabolic routes and key metabolites identified in human studies:
Figure 1: Comprehensive metabolic pathways of this compound in humans showing Phase I (green) and Phase II (blue) transformations
Recent studies using LC-Q Exactive-HF-Orbitrap-MS technology have identified 29 distinct metabolites of this compound in human urine, including 18 newly characterized metabolites in addition to 11 previously reported compounds. The major metabolic reactions include:
Amide hydrolysis: This initial metabolic step cleaves the carbamate ester bond, producing free chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), which serves as a pivotal intermediate for further biotransformations [1] [3].
C-oxidation processes: The secondary alcohol moiety of chlorphenesin undergoes oxidation to form 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), which can undergo further oxidative metabolism [2].
Conjugation reactions: Both CPC and its metabolites undergo extensive Phase II metabolism, including O-glucuronidation at the alcohol functionalities and sulfation to form sulfate conjugates [1] [3].
Hydroxylation: Metabolic hydroxylation can occur at various positions on the aromatic ring or aliphatic chain, producing hydroxylated metabolites that may undergo further conjugation [1].
Structural elucidation of these metabolites relies heavily on interpretation of MS/MS fragmentation patterns. Characteristic fragmentation ions include the neutral loss of 74 Da (glycidol moiety), 98 Da (sulfate group), and 176 Da (glucuronic acid), as well as diagnostic product ions at m/z 111, 129, and 143 corresponding to the chlorophenoxy fragment and its derivatives. The chlorinated isotopic pattern (3:1 ratio for M:M+2) provides additional confirmation of metabolites retaining the chlorinated aromatic ring [1] [2].
The table below summarizes quantitative data on major metabolite excretion following different routes of CPC administration, based on human volunteer studies:
Table 1: Urinary excretion characteristics of major this compound metabolites
| Metabolite | Administration Route | Cmax Range (ng/mL) | Tmax Range (hours) | Detection Window |
|---|---|---|---|---|
| 4-CPA | Oral (CPC tablets) | 390 - 6,929 | 12 - 24 | Up to 264 hours |
| 4-CPA | Dermal (Sunscreen, single) | Up to ~1,500 | 12 - 24 | Up to 7 days |
| 4-CPA | Dermal (Sunscreen, multiple) | Up to ~2,300 | 12 - 24 | Up to 5 days post-last application |
| 4-CPP | Dermal (Sunscreen) | Similar to 4-CPA | 12 - 24 | Up to 7 days |
| Chlorphenesin Glucuronide | Oral (CPC tablets) | Not specified | Early time points | Shorter than 4-CPA |
| M9/M10 (New biomarkers) | Oral (CPC tablets) | Not specified | Not specified | Longer than WADA-reported metabolites |
The table below compares the detection windows of key metabolites, which is critical for doping control strategies:
Table 2: Comparison of metabolite detection windows for doping control purposes
| Metabolite Category | Relative Detection Window | Utility in Doping Control | Comments |
|---|---|---|---|
| Traditional WADA biomarkers (primarily 4-CPA) | Moderate | Limited by shorter detection window | May miss remote administration |
| Newly identified metabolites (M9, M10) | Extended | High - potential as long-term markers | Longer detection than established biomarkers |
| Phase II conjugates (glucuronides, sulfates) | Shorter | Low for direct detection | Rapidly excreted, useful for recent use |
| 4-CPA from dermal exposure | Variable (dose-dependent) | Confounding factor | Requires differentiation strategy |
The detection windows for CPC metabolites vary significantly based on the administration route and specific metabolite. Following oral administration of CPC tablets, 4-CPA reaches peak urinary concentrations between 12-24 hours and remains detectable for extended periods up to 264 hours (11 days). Importantly, recent research has identified specific metabolites (designated M9 and M10) that demonstrate significantly longer detection windows compared to previously known metabolites, making them promising candidates as long-term biomarkers for CPC intake in doping control applications [1] [5].
For dermal application of chlorphenesin-containing cosmetics (e.g., sunscreen with 0.25% chlorphenesin), the excretion profile differs notably from oral administration. While Tmax values remain similar (12-24 hours), the maximum concentrations of 4-CPA are generally lower, reaching approximately 1,500 ng/mL after single application and 2,300 ng/mL after multiple applications. However, these concentrations can still exceed reporting limits established by WADA, creating potential for false positives if appropriate differentiation protocols are not followed [2] [5].
The intersection of CPC metabolism with sports drug testing represents a significant analytical challenge in doping control. The common metabolite 4-CPA creates a cross-reactivity scenario where legitimate use of CPC (not prohibited) cannot be easily distinguished from administration of meclofenoxate (prohibited) based solely on 4-CPA detection. This necessitates comprehensive metabolite profiling that can differentiate the source of 4-CPA detection [2].
Effective doping control strategies must therefore incorporate multiple metabolite markers that provide definitive evidence of the administered substance. The diagnostic metabolite profile for CPC includes:
Implementation of these multi-analyte approaches requires sophisticated LC-HRMS methods capable of detecting both targeted and untargeted metabolites in a single analytical run. Method validation must establish specificity, sensitivity, and robustness for the complete panel of diagnostic metabolites rather than just 4-CPA alone [5].
Beyond targeted metabolite identification, untargeted metabolomics approaches have revealed broader systemic effects of CPC administration on metabolic pathways. Studies indicate that CPC consumption significantly alters several key metabolic pathways, most notably histidine metabolism and β-alanine metabolism. These findings suggest that CPC may influence fundamental physiological processes beyond its known pharmacological effects on skeletal muscle relaxation [1].
The metabolomic signature associated with CPC administration provides additional contextual information that may support doping control decisions. Pattern recognition algorithms applied to global metabolomic profiles could potentially distinguish CPC administration from other sources of 4-CPA, adding a complementary approach to traditional targeted analysis. Furthermore, understanding the systems-level metabolic impact of CPC may provide insights into its mechanism of action and potential off-target effects, contributing to more comprehensive pharmacological characterization of this medication [1].
The comprehensive characterization of this compound metabolites represents a significant advancement in both pharmaceutical research and doping control science. The identification of 29 metabolites, including 18 newly described compounds, substantially expands our understanding of CPC biotransformation and provides new analytical targets for sports drug testing. The development of sophisticated LC-HRMS methods has been instrumental in these advances, enabling unprecedented resolution and accuracy in metabolite identification.
Future directions in this field will likely focus on several key areas:
| Parameter | Strongly Alkaline Conditions [1] | Strongly Acidic Conditions [2] |
|---|---|---|
| Kinetic Order | Pseudo-first-order | Pseudo-first-order |
| Rate Law | Not fully detailed (abstract only) | Specific acid-catalyzed hydrolysis |
| Degradation Product | Not specified (abstract only) | Chlorphenesin |
| Activation Energy | Not specified (abstract only) | 21.8 kcal·mol⁻¹ |
| Activation Entropy (at 50°C) | Not specified (abstract only) | -21.3 cal·deg⁻¹·mol⁻¹ |
| Proposed Mechanism | Different from acidic pathway | Removal of carbamoyl group via H⁺ catalysis, without isomerization |
The following methodologies were used to generate the kinetic data in the table above.
This study provides a clear and reproducible method for investigating the stability of this compound under acidic conditions.
While the full experimental details are not available in the abstract, the general approach can be inferred:
The following diagram illustrates the logical workflow for conducting and analyzing a kinetic stability study based on these protocols.
This compound stability study workflow.
Although the search results do not specify a shelf life, one source provides clear storage recommendations.
The search results indicate that the degradation products and mechanisms differ between acidic and alkaline conditions, but the specific pathway in alkali is not described [1] [2]. Further research could focus on:
Chlorphenesin carbamate is a central-acting muscle relaxant. Its metabolic pathway produces 4-chlorophenoxyacetic acid (4-CPA), which is also the primary metabolite of meclofenoxate, a stimulant prohibited in sports by the World Anti-Doping Agency (WADA) [1] [2]. This creates a significant challenge in anti-doping analysis, as detecting 4-CPA can indicate either the use of a permitted therapeutic drug (CC) or a banned substance (meclofenoxate). Therefore, reliable methods to distinguish their exposure pathways are crucial [2]. Advanced LC-MS techniques are used to identify unique metabolite signatures that can differentiate CC intake from meclofenoxate use.
The protocol below is adapted from validated methodologies in recent literature for identifying CC metabolites in human urine [1] [3].
This method uses high-resolution accurate-mass (HRAM) spectrometry for reliable identification and characterization of metabolites.
Liquid Chromatography (LC):
Mass Spectrometry (MS):
The following workflow diagram summarizes the key steps in the sample analysis procedure:
Understanding the identity and excretion profile of metabolites is key to interpreting results. The tables below summarize the core findings.
Table 1: Key this compound Metabolites in Human Urine
| Metabolite Name/Marker | Status (Novel/Known) | Metabolic Pathway(s) Involved | Significance / Detection Window |
|---|---|---|---|
| 4-CPA | Known | Amide hydrolysis | Primary marker; also a metabolite of banned meclofenoxate. |
| M9 | Novel | Multiple (incl. hydroxylation, glucuronidation) | Longer detection window than previously known markers [3]. |
| M10 | Novel | Multiple (incl. hydroxylation, glucuronidation) | Longer detection window than previously known markers [3]. |
| 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) | Known | - | Diagnostic marker for exposure to chlorphenesin (cosmetic preservative) [2]. |
| Chlorphenesin Glucuronide/Sulfate | Known | O-glucuronidation, Sulfation | Indicative of exposure to chlorphenesin or this compound [2]. |
Table 2: Urinary Excretion Profiles of 4-CPA After Different Exposures
| Exposure Source / Scenario | Maximum 4-CPA Concentration (Cmax) in Urine | Time to Cmax (Tmax) | Approximate Detection Window |
|---|---|---|---|
| Oral this compound (Therapeutic drug) | 390 - 6,929 ng/mL [1] | 12 - 24 hours [1] | Up to 168 - 264 hours [1] |
| Dermal Sunscreen (Chlorphenesin) | 1,354 - 2,063 ng/mL [1] | 12 - 24 hours [1] | Information not specified in results. |
| Dermal Sunscreen Spray (Chlorphenesin) | ~340 ng/mL [1] | 12 - 24 hours [1] | Information not specified in results. |
The data generated by this protocol must be interpreted within the framework of anti-doping regulations to avoid false positives for meclofenoxate use.
The following diagram illustrates the metabolic relationships and key diagnostic markers used to differentiate the source of a 4-CPA detection:
For the method to be used in a regulated environment like doping control, it must be rigorously validated.
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used clinically for the treatment of discomfort associated with skeletal muscle trauma and inflammation. While not prohibited in sports, its major metabolite, 4-chlorophenoxyacetic acid (4-CPA), is a marker compound for the prohibited substance meclofenoxate, a nootropic stimulant banned by the World Anti-Doping Agency (WADA). This creates a significant analytical challenge in doping control, as distinguishing between legitimate therapeutic use of this compound and prohibited meclofenoxate administration is essential for accurate result management. Recent metabolism studies have revealed a more complex metabolic profile than previously recognized, necessitating updated analytical approaches to prevent false positives for meclofenoxate use.
The detection and identification of this compound metabolites represents a critical component of comprehensive doping control protocols. Advanced liquid chromatography-high-resolution mass spectrometry (LC-HRMS) techniques have enabled the characterization of previously unknown metabolites that can serve as longer-lasting biomarkers for this compound intake. These methodological advances allow doping control laboratories to differentiate between various sources of 4-CPA, thereby protecting athletes from potential misinterpretation of analytical findings. This application note provides detailed protocols for the detection, identification, and confirmation of this compound and its metabolites in human urine, supporting accurate decision-making in sports drug testing.
The analysis of this compound metabolites requires high-resolution accurate-mass capabilities to enable comprehensive metabolite characterization and unambiguous identification:
Liquid Chromatography System: Utilize ultra-high performance liquid chromatography (UHPLC) with a reversed-phase C18 column (e.g., Waters BEH C18, 50 mm × 2.1 mm, 1.7 μm or equivalent) maintained at 40°C. The mobile phase should consist of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a gradient elution from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Injection volume should be optimized at 5 μL for optimal sensitivity and resolution [1] [2].
Mass Spectrometry Detection: Employ a Q Exactive HF Orbitrap mass spectrometer or equivalent high-resolution system operating in both full MS and data-dependent MS² (ddMS²) scanning modes. Settings should include: spray voltage of 3.5 kV (positive ion mode), capillary temperature of 320°C, sheath gas at 35 arbitrary units, auxiliary gas at 10 arbitrary units, and full scan range of m/z 100-1000 with resolution of 120,000. Data-dependent MS² scans should be triggered at resolution of 30,000 with stepped normalized collision energies (20, 40, 60 eV) for comprehensive fragmentation data [1] [3].
Proper sample preparation is critical for optimal recovery and sensitivity while minimizing matrix effects:
Urine Sample Pretreatment: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Aliquot 1 mL of urine into a centrifuge tube and add 10 μL of internal standard solution (recommended: stable isotope-labeled analogs of target metabolites when available). Adjust pH to 5.0-6.0 using ammonium acetate buffer (0.1 M) [2].
Extraction Procedure: Add 2 mL of acetonitrile to the buffered urine sample, vortex mix for 60 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube containing 50 mg C18 and 150 mg PSA sorbents for dispersive solid-phase extraction cleanup. Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes. Transfer the purified extract to an autosampler vial for analysis [2]. For alternative methodologies, liquid-liquid extraction using tert-butyl methyl ether has also been successfully implemented with comparable efficiency [4].
Recent investigations have significantly expanded the known metabolism of this compound, with 29 distinct metabolites identified in human urine following therapeutic oral administration. The metabolic transformations occur through five primary pathways: hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, often in combination [1]. The table below summarizes the key metabolites and their characteristics:
Table 1: Major this compound Metabolites in Human Urine
| Metabolite ID | Biochemical Transformation | Retention Time (min) | Characteristic Fragment Ions (m/z) | Detection Window (h) |
|---|---|---|---|---|
| Parent compound | - | 6.8 | 244.0743, 182.0721, 156.0114 | 24-48 |
| 4-CPA (M1) | Amide hydrolysis + oxidation | 5.2 | 186.0084, 140.0028, 111.9950 | Up to 264 |
| M9 | Hydroxylation + glucuronidation | 4.8 | 436.0902, 260.0685, 182.0361 | Up to 264 |
| M10 | Hydroxylation + sulfation | 5.1 | 340.0258, 260.0685, 182.0361 | Up to 264 |
| Chlorphenesin glucuronide | Glucuronidation | 5.6 | 420.0797, 244.0743, 182.0361 | 48-96 |
| Chlorphenesin sulfate | Sulfation | 6.2 | 324.0153, 244.0743, 182.0361 | 48-96 |
| 4-CPP | Oxidation | 4.9 | 216.0033, 198.9928, 154.0020 | Up to 264 |
The detection windows for this compound metabolites vary significantly, with important implications for doping control strategies. Following oral administration of 400 mg this compound, the parent compound is detectable for approximately 24-48 hours, while metabolites M9 and M10 provide extended detection windows up to 264 hours (11 days) post-administration. The maximum urinary concentrations of 4-CPA occur between 12-24 hours after ingestion, with reported levels ranging from 390 to 6929 ng/mL, significantly exceeding the WADA reporting limit for this analyte [1] [3].
Table 2: Detection Timeframes and Concentrations Following Different Exposure Routes
| Exposure Route | Dosage | 4-CPA Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Last Detection (h) | Key Diagnostic Metabolites |
|---|---|---|---|---|---|
| Oral administration | 400 mg this compound | 390-6929 | 12-24 | Up to 264 | M9, M10, 4-CPP, chlorphenesin glucuronide |
| Dermal application (single) | 0.25% chlorphenesin sunscreen | Up to 1500 | 12-24 | Up to 168 | 4-CPP, chlorphenesin glucuronide, chlorphenesin sulfate |
| Dermal application (multiple) | 0.25% chlorphenesin sunscreen, 3 days | Up to 2300 | 12-24 | >120 | 4-CPP, chlorphenesin glucuronide, chlorphenesin sulfate |
The following diagram illustrates the metabolic pathways and their relationships:
Effective differentiation between permitted this compound use and prohibited meclofenoxate administration requires a strategic biomarker selection approach. While 4-CPA serves as a common metabolite for both substances, the presence of specific secondary metabolites provides conclusive evidence for the source identification:
Chlorphenesin-Specific Metabolites: The simultaneous detection of chlorphenesin glucuronide, chlorphenesin sulfate, and 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) alongside 4-CPA confirms chlorphenesin or this compound exposure rather than meclofenoxate use. These metabolites are consistently present in urine following both oral administration of this compound and dermal application of chlorphenesin-containing products [5].
Extended Detection Biomarkers: Metabolites M9 and M10 provide significantly longer detection windows compared to the parent compound and traditional metabolites. These newly identified hydroxylated and conjugated metabolites enable retrospective detection of this compound intake for up to 11 days post-administration, making them particularly valuable in compliance monitoring and retrospective testing programs [1].
The comprehensive metabolite profile also facilitates the identification of chlorphenesin exposure through non-pharmaceutical routes, which is particularly relevant given the widespread use of chlorphenesin as a preservative in cosmetic products:
Dermal Exposure Assessment: Studies with sunscreen containing 0.25% chlorphenesin demonstrated that dermal application can produce urinary 4-CPA concentrations exceeding 2000 ng/mL following multiple applications. Despite these significant concentrations, the metabolite ratio of 4-CPA to 4-CPP remains relatively consistent across different exposure routes, providing a consistent diagnostic pattern [5].
Differentiation from Meclofenoxate: Critically, meclofenoxate metabolism produces 4-CPA without generating the characteristic chlorphenesin metabolites (chlorphenesin glucuronide, chlorphenesin sulfate, and 4-CPP). Therefore, the detection of 4-CPA in absence of these secondary chlorphenesin biomarkers suggests potential meclofenoxate administration and should trigger additional investigative steps [3] [5].
This protocol details the comprehensive analysis of this compound metabolites in human urine for doping control purposes:
Step 1: Sample Preparation
Step 2: Instrumental Analysis
The following workflow diagram outlines the complete analytical process:
To ensure reliable and defensible results, the following quality control measures should be implemented:
System Suitability Test: Before sample analysis, inject a system suitability standard containing 100 ng/mL of this compound and major metabolites. The retention times should have a relative standard deviation (RSD) of <0.5%, and the mass accuracy should be within ±2 ppm of the theoretical value [2].
Method Validation Parameters: The method should demonstrate linearity (R² > 0.995) over the concentration range of 1-2000 ng/mL for target analytes. Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within ±15% of the theoretical value. The lower limit of quantification should be established at 1 ng/mL for most metabolites, with signal-to-noise ratio greater than 10:1 [4] [2].
Quality Control Samples: Include blank urine samples, zero samples (blank with internal standard), and quality control samples at low, medium, and high concentrations (e.g., 10, 100, and 1000 ng/mL) in each analytical batch. The quality control samples should be within ±15% of their nominal concentrations for the batch to be accepted [2].
The high-resolution mass spectrometry approach provides exceptional specificity for this compound metabolite detection; however, several potential interferences should be considered:
Matrix Effects: Urine composition variability can cause signal suppression or enhancement. Utilize stable isotope-labeled internal standards for each major metabolite class when available to compensate for matrix effects. Evaluate matrix effects during method validation by comparing the response of analytes in post-extraction spiked urine samples to neat solutions at equivalent concentrations [2].
Isobaric Interferences: Compounds with similar elemental composition may co-elute with target metabolites. The high mass resolution (≥120,000) enables separation of isobaric interferences with mass differences as small as 0.02 Da. Confirm all identifications with both accurate mass measurement (<2 ppm error) and characteristic fragmentation patterns [1].
When implementing this methodology in accredited doping control laboratories, several reporting considerations apply:
4-CPA Reporting Limit: The WADA-established reporting limit for 4-CPA (as a meclofenoxate metabolite) is 500 ng/mL. However, this compound administration can produce 4-CPA concentrations significantly exceeding this threshold, reaching up to 6929 ng/mL following therapeutic oral doses. Therefore, the presence of 4-CPA alone should not be considered conclusive evidence of meclofenoxate use without additional metabolite profiling [3].
Decision Rules: Implement a decision tree approach for result interpretation:
The comprehensive analytical methodology presented herein enables the definitive identification of this compound and its metabolites in human urine, addressing a critical need in modern doping control. The characterization of 29 metabolites, including 18 previously unidentified compounds, significantly expands the analytical toolbox available to doping control laboratories. The discovery of metabolites M9 and M10 with extended detection windows up to 264 hours provides particularly valuable biomarkers for retrospective detection of this compound intake.
The strategic approach to metabolite profiling described in this application note allows for confident differentiation between legitimate this compound use and prohibited meclofenoxate administration, thereby protecting athletes from potential false positives while maintaining detection capability for true violations. Implementation of these protocols in routine doping control operations will enhance the specificity and reliability of anti-doping testing programs worldwide.
Chlorphenesin carbamate (3-(4-Chlorophenoxy)-1,2-propanediol-1-carbamate) is a centrally-acting skeletal muscle relaxant used clinically for the treatment of pain and discomfort associated with skeletal muscle trauma and inflammation. The compound functions as a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, producing its muscle relaxant effects through depression of central nervous system activity [1]. With a molecular formula of C~10~H~12~ClNO~4~ and molecular weight of 245.66 g/mol, this compound presents specific analytical challenges due to its phenolic ether structure and carbamate functional group [2]. The compound has demonstrated an antinociceptive effect in animal models, with studies showing dose-dependent activity in adjuvant arthritic rats [1].
The bioanalysis of this compound has gained significant importance in pharmaceutical development and clinical monitoring for several reasons. First, bioequivalence studies have demonstrated that generic and branded formulations meet regulatory criteria for interchangeability, requiring robust analytical methods for pharmacokinetic assessment [3]. Second, the drug's metabolism produces 4-chlorophenoxyacetic acid (4-CPA), which is also a metabolite of the prohibited nootropic stimulant meclofenoxate, making accurate discrimination essential in sports drug testing programs [4] [5]. Additionally, recent research has identified chlorphenesin as a potential repurposing candidate for kidney cancer treatment, further emphasizing the need for reliable bioanalytical methods [6].
The bioanalysis of this compound and its metabolites relies heavily on liquid chromatography coupled to mass spectrometry (LC-MS) due to its superior sensitivity, specificity, and capability to analyze complex biological matrices. The fundamental principle involves separating analytes of interest from biological matrix components through chromatographic separation followed by selective detection using mass spectrometry. For this compound, this approach is particularly valuable because the drug undergoes extensive metabolism, producing multiple metabolites that require characterization and quantification [4].
The analytical challenge is compounded by the need to distinguish between this compound administration and other sources of its common metabolite, 4-chlorophenoxyacetic acid (4-CPA). This discrimination is crucial in doping control, where 4-CPA detection could indicate use of the prohibited substance meclofenoxate. The methodology therefore must not only quantify the parent drug but also identify characteristic metabolite patterns that can differentiate between legitimate this compound use and prohibited substance administration [5]. The high-resolution mass spectrometric approach enables comprehensive metabolic profiling through accurate mass measurement and fragmentation pattern analysis, providing the necessary specificity for definitive identification.
Protocol Objective: To extract this compound and its metabolites from human urine for comprehensive metabolic profiling using LC-HRMS.
Materials and Reagents:
Procedure:
Enzymatic Hydrolysis: Aliquot 2 mL of urine into a 15 mL centrifuge tube. Add 1 mL of ammonium acetate buffer (1.0 M, pH 5.2) and 50 μL of β-glucuronidase/sulfatase enzyme preparation. Vortex mix for 30 seconds and incubate at 37°C for 2 hours [4].
Protein Precipitation: After hydrolysis, add 4 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute and centrifuge at 4500 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube [5].
Solid-Phase Extraction:
Reconstitution: Reconstitute the dried extract in 200 μL of mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v). Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis [4].
Protocol Objective: To extract this compound from human plasma for quantitative analysis in pharmacokinetic studies.
Materials and Reagents:
Procedure:
Aliquoting: Pipette 1 mL of plasma into a 15 mL glass centrifuge tube.
Liquid-Liquid Extraction:
Evaporation: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the dried residue in 200 μL of mobile phase (0.1% formic acid in water:methanol, 70:30, v/v). Vortex for 60 seconds and centrifuge at 14,000 × g for 5 minutes before transferring the supernatant to an autosampler vial [3].
Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis
| Parameter | Urine Method (Metabolic Profiling) | Plasma Method (PK Studies) |
|---|---|---|
| Sample Volume | 2 mL urine | 1 mL plasma |
| Preparation Technique | Enzymatic hydrolysis + SPE | Liquid-liquid extraction |
| Extraction Efficiency | >95% for parent and metabolites | >85% for parent compound |
| Matrix Effect | <15% for all analytes | <20% for parent compound |
| Processing Time | ~3 hours | ~1.5 hours |
| Primary Application | Metabolic profiling, doping control | Pharmacokinetic studies |
Instrumentation: UHPLC system equipped with binary pump, autosampler maintained at 4°C, and column compartment with temperature control.
Chromatographic Conditions:
Total Run Time: 13 minutes per sample [4] [5].
Method Optimization Notes:
Instrumentation: Q Exactive HF Orbitrap mass spectrometer or equivalent high-resolution mass spectrometer equipped with heated electrospray ionization (HESI) source.
Mass Spectrometer Parameters:
Table 2: Mass Spectrometric Parameters for this compound and Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 246.0532 [M+H]+ | 109.0284, 143.0267, 201.0425 | 6.2 | 25 |
| Chlorphenesin | 202.0368 [M-H]- | 107.0491, 135.0441, 157.0297 | 5.8 | 20 |
| 4-CPA | 185.0008 [M-H]- | 127.0394, 129.0365 | 4.9 | 15 |
| Chlorphenesin glucuronide | 378.0691 [M+H]+ | 202.0368, 143.0267 | 4.5 | 30 |
| Chlorphenesin sulfate | 282.9937 [M+H]+ | 202.0368, 109.0284 | 4.3 | 25 |
Metabolite Identification Strategy:
Specificity and Selectivity: The method demonstrates no significant interference at the retention times of this compound and its metabolites from endogenous matrix components in six different lots of human urine and plasma. The high mass accuracy (<5 ppm) and resolution (120,000) provide definitive identification [4].
Linearity and Calibration: The method shows linear response over the concentration range of 10-5000 ng/mL for this compound and 50-25000 ng/mL for major metabolites in urine. Correlation coefficients (r²) exceed 0.995 for all analytes [5].
Sensitivity: The lower limit of quantification (LLOQ) is established at 10 ng/mL for this compound and 50 ng/mL for metabolites with signal-to-noise ratios greater than 10:1 and accuracy within ±20% [4].
Accuracy and Precision: Intra-day and inter-day accuracy and precision meet acceptance criteria with relative standard deviation (RSD) <15% for all quality control levels and <20% at LLOQ [3].
Extraction Efficiency and Matrix Effects: Mean extraction recovery exceeds 85% for this compound and 70% for metabolites. Matrix effects are minimized through efficient sample preparation with RSD <15% [4].
The validated method has been successfully applied to bioequivalence studies comparing generic and branded formulations of this compound. In a randomized crossover study with healthy Korean volunteers, the pharmacokinetic parameters demonstrated bioequivalence between formulations with 90% CIs for C~max~ and AUC~0-t~ within the acceptance range of 0.80-1.25 [3]. The method reliably quantified this compound concentrations in samples collected up to 15 hours post-administration, capturing the complete pharmacokinetic profile with a half-life of approximately 3.7 hours [7].
The comprehensive metabolic profiling capability of this method is particularly valuable in doping control. Recent research has identified 29 metabolites of this compound in human urine, including 18 newly characterized metabolites. The metabolic pathways include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their combinations [4]. Critical to doping control is the identification of metabolites M9 and M10, which exhibit longer detection windows compared to previously known metabolites. These serve as long-lasting biomarkers for detecting this compound intake, essential for distinguishing legitimate use from administration of the prohibited substance meclofenoxate, which shares the metabolite 4-CPA [4] [5].
Table 3: Key Metabolites of this compound with Detection Windows
| Metabolite | Identification | Detection Window | Significance |
|---|---|---|---|
| 4-CPA | Common to chlorphenesin and meclofenoxate | Up to 7 days | Shared metabolite, requires discrimination |
| Chlorphenesin glucuronide | Direct conjugate | Up to 48 hours | Indicator of direct chlorphenesin exposure |
| Chlorphenesin sulfate | Direct conjugate | Up to 48 hours | Indicator of direct chlorphenesin exposure |
| M9 | Newly identified hydroxylated metabolite | >5 days | Long-lasting biomarker |
| M10 | Newly identified sulfated metabolite | >5 days | Long-lasting biomarker |
The following workflow diagram illustrates the complete sample preparation process for this compound bioanalysis from biological matrices:
The comprehensive metabolic fate of this compound in humans involves multiple biotransformation pathways as illustrated below:
Common Issues and Solutions:
Poor Recovery of Polar Metabolites:
Matrix Effects in ESI:
Inconsistent Retention Times:
Rapid Signal Loss:
Method Transfer Considerations:
The comprehensive analytical methodology presented herein provides robust protocols for the identification and quantification of this compound and its metabolites in biological matrices. The integration of efficient sample preparation techniques with advanced LC-HRMS detection enables reliable application in both pharmaceutical development and sports drug testing. The recent identification of novel, long-lasting metabolites M9 and M10 represents a significant advancement in discrimination capability for doping control purposes. These application notes and detailed protocols provide researchers with validated methods to support ongoing investigations into the pharmacokinetics, metabolism, and appropriate use monitoring of this compound.
This compound is a centrally-acting skeletal muscle relaxant used for treating discomfort associated with skeletal muscle trauma and inflammation. As a centrally acting muscle relaxant, it primarily exerts therapeutic effects by modulating the central nervous system, specifically through enhancing gamma-aminobutyric acid (GABA) activity, an inhibitory neurotransmitter that reduces neuronal excitability. The drug is rapidly absorbed after oral administration and undergoes extensive metabolism in humans, producing multiple metabolites that can be detected in urine [1].
Metabolomic profiling of this compound has gained significant importance in doping control and pharmaceutical research because one of its major metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of meclofenoxate, a prohibited nootropic stimulant on the World Anti-Doping Agency (WADA) Prohibited List. This metabolic overlap creates a compelling need for comprehensive metabolic characterization to distinguish between legitimate therapeutic use of this compound and prohibited substance administration [2] [3]. The application of advanced liquid chromatography-high resolution mass spectrometry (LC-HRMS) has enabled researchers to identify a broader spectrum of this compound metabolites, providing more definitive biomarkers for doping control purposes.
Administration protocols for this compound metabolism studies should be designed to capture both single-dose and multiple-dose pharmacokinetics. For comprehensive metabolite identification, researchers typically recruit 10-12 healthy adult volunteers who receive therapeutic doses of this compound orally. In studies investigating dermal exposure (through cosmetic products containing chlorphenesin), participants apply sunscreen containing 0.25% chlorphenesin to normal skin areas [2] [3].
Key exclusion criteria typically include pre-existing medical conditions, concomitant medication use that might interfere with metabolism, and history of substance abuse. All participants should provide informed consent, and the study protocol must receive approval from an institutional ethics review board. For doping control applications, the study design should include both single administration (8 g sunscreen applied once) and multiple administration (8 g applied daily for 3 consecutive days) arms to simulate realistic exposure scenarios [3].
Urine Collection: Collect pre-dose (blank) urine samples followed by post-administration samples at predetermined intervals up to 7 days after dosing. For single-dose studies, collect samples at 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-administration. For multiple-dose studies, continue collection for 5 days after the final administration [3].
Sample Handling: Immediately after collection, centrifuge urine samples at 3,000 × g for 10 minutes to remove particulate matter. Aliquot supernatants into sterile polypropylene tubes and store at -80°C until analysis. Avoid multiple freeze-thaw cycles to preserve metabolite stability [2].
Quality Control Pools: Create quality control (QC) samples by pooling equal volumes of urine from all subjects before dosing (blank pool) and after dosing (post-administration pool). These QC samples are used for method optimization and instrument performance monitoring throughout the analytical sequence [2].
The analysis of this compound metabolites employs high-resolution mass spectrometry coupled with liquid chromatography for superior sensitivity and metabolite identification. The following instrumentation and parameters are recommended:
Table 1: LC-MS Instrumentation Parameters for this compound Metabolite Profiling
| Parameter | Setting | Alternative Configuration |
|---|---|---|
| Mass Spectrometer | Q Exactive HF Orbitrap | Other high-resolution Orbitrap platforms |
| Ionization Mode | Electrospray ionization (ESI) in negative and positive modes | HESI-II source |
| Mass Resolution | >120,000 full width at half maximum (FWHM) at m/z 200 | >60,000 FWHM for preliminary screening |
| Scan Modes | Full MS (m/z 50-750) and data-dependent MS/MS (ddMS2) | Data-independent acquisition (DIA) as alternative |
| Collision Energy | Stepped collision energies (15, 30, 45 eV) | Fixed collision energy (30 eV) for screening |
| Chromatography | Reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) | HILIC for polar metabolite separation |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Ammonium acetate/formate buffers for negative mode |
Comprehensive metabolite identification involves a multi-step process to ensure accurate structural characterization:
Accurate Mass Measurement: Record precursor ions with mass accuracy < 5 ppm compared to theoretical values. Calculate potential elemental compositions for unknown metabolites using instrument software with constraints for biologically plausible elements (C, H, N, O, Cl, S) [2].
Fragmentation Pattern Analysis: Acquire MS/MS spectra for all detected metabolites and compare fragmentation patterns with those of the parent drug and known metabolites. Chlorine isotope patterns (characteristic 3:1 ratio for ³⁵Cl:³⁷Cl) provide valuable clues for identifying chlorinated metabolites [2] [3].
Retention Time Behavior: Analyze retention time patterns to infer metabolite polarity. More hydrophilic metabolites typically elute earlier than their hydrophobic precursors in reversed-phase chromatography [3].
The experimental workflow for comprehensive metabolite profiling can be visualized as follows:
Figure 1: Experimental Workflow for Metabolomic Profiling of this compound
Raw mass spectrometry data should be processed using specialized software such as Compound Discoverer, XCMS, or Progenesis QI. The processing workflow typically includes:
Peak Picking: Detect chromatographic peaks with signal-to-noise ratio > 3 and minimum peak intensity of 10,000 counts.
Retention Time Alignment: Correct for minor retention time shifts across samples using robust alignment algorithms.
Metabolite Feature Detection: Group related ion species (including adducts, isotopes, and fragments) to reconstruct actual metabolites. Common adducts to consider include [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ in positive mode and [M-H]⁻, [M+Cl]⁻, [M+FA-H]⁻ in negative mode [2].
Blank Subtraction: Remove peaks present in pre-dose blanks to exclude endogenous compounds or background interference.
Metabolite identification should follow confidence levels as proposed by the Metabolomics Standards Initiative:
Level 1: Identified metabolites - confirmed using reference standards with matching retention time and fragmentation pattern.
Level 2: Putatively annotated compounds - characteristic fragmentation patterns match known metabolic transformations or library spectra.
Level 3: Putative characterization based on physicochemical properties and fragmentation behavior without reference standards.
Level 4: Unknown compounds - distinguishable chromatographic peaks that cannot be identified with current resources.
For this compound, several diagnostic product ions facilitate metabolite identification, including m/z 143.0038 ([C₇H₄ClO]⁻, 4-chlorophenolate anion), m/z 127.0156 ([C₇H₄Cl]⁻), and m/z 107.0497 ([C₇H₇O]⁻) [3].
Recent research has significantly expanded the understanding of this compound metabolism in humans. A 2025 study identified 29 distinct metabolites in human urine, comprising 18 newly discovered metabolites and 11 previously reported metabolites [2]. The major metabolic pathways include:
Hydroxylation: Addition of hydroxyl groups at various positions on the propylene glycol backbone.
Amide Hydrolysis: Cleavage of the carbamate ester bond to form free chlorphenesin.
C-oxidation: Oxidation of hydroxyl groups to corresponding carboxylic acids.
Conjugation Reactions: Phase II metabolism including O-glucuronidation and sulfation.
Combined Transformations: Sequential metabolism involving multiple pathway [2].
Table 2: Major Metabolites of this compound in Human Urine
| Metabolite ID | Biochemical Transformation | Retention Time (min) | Primary Ions (m/z) | Detection Window |
|---|---|---|---|---|
| Parent Drug | - | 6.8 | [M+H]⁺ 246.0528, [M-H]⁻ 244.0384 | Short (≤24 h) |
| M9 | Hydroxylation + glucuronidation | 5.2 | [M-H]⁻ 464.0655 | Extended (up to 7 days) |
| M10 | Hydroxylation + sulfation | 5.9 | [M-H]⁻ 384.0054 | Extended (up to 7 days) |
| 4-CPA | Oxidative deamination | 7.5 | [M-H]⁻ 185.0009 | Intermediate (2-3 days) |
| 4-CPP | Hydrolysis + oxidation | 5.5 | [M-H]⁻ 215.0115 | Intermediate (2-3 days) |
| Chlorphenesin glucuronide | Direct glucuronidation | 4.8 | [M-H]⁻ 420.0699 | Short (≤24 h) |
Understanding the detection windows and relative abundance of different metabolites is crucial for developing effective monitoring strategies. The detection window varies significantly among metabolites, with some remaining detectable for extended periods:
Table 3: Pharmacokinetic and Detection Parameters of Key Metabolites
| Metabolite | Time to Peak (h) | Detection Window | Relative Abundance | Matrix |
|---|---|---|---|---|
| This compound | 1.9 | ≤24 hours | High (early time points) | Urine |
| 4-CPA | 4-6 | 2-3 days | Medium | Urine |
| 4-CPP | 4-8 | 2-3 days | Medium | Urine |
| M9 | 6-12 | Up to 7 days | Low but persistent | Urine |
| M10 | 6-12 | Up to 7 days | Low but persistent | Urine |
| Chlorphenesin glucuronide | 2-4 | ≤24 hours | High (early time points) | Urine |
In humans, approximately 85% of an oral dose is excreted in urine within 24 hours, primarily as the glucuronide conjugate [4]. The biological half-life of this compound is approximately 3.14 hours, significantly longer than related compounds like methocarbamol (1.20 hours) [4].
The metabolic pathways of this compound involve multiple parallel and sequential transformations:
Figure 2: Metabolic Pathways of this compound in Humans
The comprehensive metabolite profiling of this compound has significant implications for doping control programs. The identification of long-term metabolite biomarkers M9 and M10, which have detection windows up to 7 days, provides anti-doping laboratories with more robust markers for distinguishing permitted this compound use from prohibited meclofenoxate administration [2]. Both substances share 4-CPA as a common metabolite, creating challenges in result interpretation without additional specific biomarkers.
For definitive result interpretation, anti-doping laboratories should monitor a panel of metabolites rather than relying solely on 4-CPA detection. The presence of chlorphenesin-specific metabolites such as M9 and M10, alongside 4-CPA, provides conclusive evidence of this compound administration rather than meclofenoxate use [3]. This metabolite panel approach significantly enhances the specificity and reliability of doping control tests.
Beyond doping control applications, metabolomic profiling of this compound has revealed interesting insights into its broader biological effects. Studies indicate that this compound administration causes significant changes in histidine metabolism and β-alanine metabolism pathways [2]. These findings suggest potential connections between the drug's mechanism of action and modulation of neurotransmitter systems, as both histidine and β-alanine play roles in neuronal signaling and muscle function.
The observed metabolic perturbations provide potential explanations for the efficacy and side effect profile of this compound. Changes in β-alanine metabolism may relate to the drug's effects on muscle tone and function, while alterations in histidine metabolism could influence histamine-mediated processes that contribute to its therapeutic and adverse effects [2].
To ensure reliable metabolite identification and quantification, comprehensive method validation should include the following parameters:
Specificity: Demonstrate that the method can unequivocally distinguish and resolve this compound and its metabolites from endogenous matrix components.
Linearity and Range: Establish calibration curves using spiked blank urine samples over concentration ranges relevant to expected in vivo levels (e.g., 10-5000 ng/mL for major metabolites).
Precision and Accuracy: Evaluate intra-day and inter-day precision with CV values < 15% and accuracy within ±15% of nominal values.
Recovery and Matrix Effects: Assess extraction efficiency and matrix effects using stable isotope-labeled internal standards where available.
Stability: Demonstrate metabolite stability under various storage conditions (bench-top, autosampler, freeze-thaw cycles).
Implement a robust quality assurance system throughout the analytical process:
System Suitability: Perform daily instrument calibration and check system performance using reference standards before sample analysis.
Process Controls: Include quality control samples at low, medium, and high concentrations in each analytical batch, with at least 2/3 of QC samples within ±15% of nominal values.
Blank Controls: Analyze procedural blanks and pre-dose samples to monitor potential contamination or carryover.
Stability Monitoring: Regularly evaluate the stability of analytical reference standards and QC pool samples.
The comprehensive metabolomic profiling of this compound using advanced LC-HRMS platforms has significantly expanded our understanding of its metabolic fate in humans. The identification of 29 metabolites, including 18 previously unreported compounds, provides a robust foundation for developing more specific and reliable detection methods in doping control and clinical pharmacology.
The discovery of long-detection-window metabolites M9 and M10 represents a particularly valuable advancement for anti-doping efforts, enabling extended detection capabilities and improved discrimination from prohibited substances. Future research directions should focus on expanding metabolomic investigations to other biological matrices such as plasma, establishing correlations between metabolite patterns and pharmacological effects, and exploring inter-individual variability in this compound metabolism.
The protocols and application notes presented here provide a comprehensive framework for conducting metabolomic studies of this compound, with specific utility in pharmaceutical development, clinical research, and sports drug testing. The continued refinement of these approaches will further enhance our ability to monitor drug exposure and understand the complex metabolic interactions of this therapeutic agent.
The quantitative analysis of this compound in biological fluids like plasma and serum was an active area of research in the late 20th century. The table below summarizes the key analytical methods identified from the scientific literature.
| Analytical Method | Biological Matrix | Key Focus / Context | Year |
|---|---|---|---|
| Gas-Liquid Chromatography (GLC) [1] | Serum | Determination of this compound | 1974 |
| Gas Chromatography [1] | Plasma | Determination of Chlorphenesin | 1970 |
| Comparative Pharmacokinetics [2] | Human subjects | Comparison of this compound and Methocarbamol | 1971 |
These historical studies indicate that gas chromatography (GC) was a primary technique for quantifying this compound and its metabolites in biological samples during that era [1].
While specific protocols for this compound are outdated, you can develop contemporary methods based on general principles for analyzing carbamate compounds in complex matrices and modern technological advancements.
The following diagram outlines a generalized logical workflow for developing a modern quantitative bioanalytical method.
The core activities for each stage are:
The analysis of chlorphenesin carbamate and its metabolites has gained significant importance in doping control and sports drug testing due to the complex metabolic pathways that produce 4-chlorophenoxyacetic acid (4-CPA), a known metabolite of the prohibited nootropic stimulant meclofenoxate. This compound itself is a centrally-acting skeletal muscle relaxant approved for treatment of discomfort related to skeletal muscle trauma and inflammation in certain countries, while also being used as a biocide in cosmetic products at lower concentrations [1] [2]. The analytical challenge arises from the need to distinguish between legitimate use of permitted substances (chlorphenesin in sunscreen or therapeutic this compound) and administration of prohibited meclofenoxate, as all three substances can yield 4-CPA as a common urinary metabolite [1].
These application notes provide comprehensive protocols for the detection and identification of this compound and its metabolic products using liquid chromatography-high resolution mass spectrometry (LC-HRMS). The methodologies outlined are particularly relevant for doping control laboratories seeking to implement robust analytical procedures that can differentiate between various sources of 4-CPA, thereby preventing potential false positives while maintaining detection capabilities for prohibited substances. The protocols leverage the high mass accuracy and exceptional resolving power of modern HRMS instruments, which are essential for confident metabolite identification and structural elucidation in complex biological matrices [3] [4].
This compound undergoes extensive biotransformation in humans through multiple metabolic pathways, producing a diverse array of metabolites that can serve as diagnostic markers for unambiguous identification of the parent compound. Recent research has identified a total of 29 distinct metabolites in human urine following oral administration of this compound, including 18 newly characterized metabolites in addition to 11 previously reported compounds [3]. The principal metabolic reactions include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, often occurring in combination to produce complex metabolite profiles [3].
The metabolic relationship between various precursor compounds and their downstream metabolites can be visualized in the following pathway diagram:
Figure 1: Metabolic pathways of this compound showing the relationship between the parent compound, its metabolites, and the common metabolite 4-CPA shared with the prohibited substance meclofenoxate.
The comprehensive characterization of this compound metabolites has revealed several diagnostic markers with varying detection windows and specificity. Among the 29 identified metabolites, researchers have discovered that two recently reported metabolites (M9 and M10) exhibit extended detection windows compared to other known metabolites, making them particularly valuable as long-lasting biomarkers for this compound intake [3]. This finding is especially significant for doping control applications where the timing of administration may be distant from sample collection.
Table 1: Major Metabolites of this compound and Their Characteristics
| Metabolite | Biotransformation | Detection Window | Relative Abundance | Diagnostic Utility |
|---|---|---|---|---|
| 4-CPA | Common to multiple precursors | Extended (days) | High | Shared with meclofenoxate |
| 4-CPP | C-oxidation | Medium | High (~1500-2300 ng/mL) | Specific to chlorphenesin |
| Chlorphenesin glucuronide | O-glucuronidation | Short-medium | Variable | Direct conjugation marker |
| Chlorphenesin sulfate | Sulfation | Short-medium | Variable | Direct conjugation marker |
| M9 and M10 | Hydroxylation and conjugation | Long | Lower | Extended detection |
| Hydroxylated metabolites | Hydroxylation | Variable | Low-moderate | Metabolic diversity |
The urinary concentrations of key metabolites following administration have been quantified in controlled studies. After single dermal applications of sunscreen containing 0.25% chlorphenesin, 4-CPA reached concentrations up to approximately 1500 ng/mL, while multiple applications resulted in concentrations up to 2300 ng/mL [1]. These concentration ranges provide valuable reference points for method development and result interpretation in analytical practice.
High-resolution mass spectrometry has emerged as the cornerstone technology for comprehensive metabolite profiling and characterization due to its exceptional mass accuracy, high resolving power, and capability for both targeted and untargeted analysis [4]. The analysis of this compound and its metabolites optimally employs liquid chromatography coupled to Q-Exactive-HF-Orbitrap mass spectrometry or similar high-performance HRMS systems capable of achieving resolution powers exceeding 100,000 FWHM (full width at half maximum) [3]. This section details the specific instrumental parameters and methodological considerations for optimal analysis.
Table 2: Recommended LC-HRMS Conditions for this compound Metabolite Analysis
| Parameter | Recommended Setting | Alternative Options | Technical Rationale |
|---|---|---|---|
| Mass Analyzer | Q-Exactive HF Orbitrap | TOF, FT-ICR | High resolution (>100,000) and mass accuracy (<5 ppm) |
| Ionization Mode | ESI Negative | ESI Positive (for some metabolites) | Optimal for acidic metabolites including 4-CPA |
| Resolution | 120,000 (MS1), 30,000 (MS2) | 70,000-140,000 | Balance between sensitivity, speed, and specificity |
| Scan Mode | Full MS/dd-MS² | AIF, DIA, SWATH | Comprehensive data acquisition |
| Mass Range | m/z 100-750 | m/z 50-1000 | Coverage of parent and metabolites |
| Chromatography | C18 column (100 × 2.1 mm, 1.8 μm) | HILIC, phenyl | Retention of polar to moderate polarity metabolites |
| Mobile Phase | Water/methanol with ammonium acetate or formate | Water/acetonitrile with modifiers | Compatibility with ESI and separation efficiency |
The exceptional mass accuracy provided by modern HRMS instruments enables discrimination between compounds with the same nominal mass but different exact masses, which is critical for confident identification of metabolites in complex biological matrices [4]. The resolving power determines the ability to distinguish between isobaric compounds—those with nearly identical mass-to-charge ratios—thereby reducing interferences and improving detection specificity, particularly for low-abundance metabolites in the presence of chemically similar endogenous compounds [4].
Effective metabolite identification requires strategic data acquisition approaches that balance comprehensive coverage with sufficient data quality for structural characterization. The recommended approach combines data-dependent acquisition (DDA) with targeted analysis to ensure detection of both expected and unexpected metabolites. The full MS/dd-MS² scanning mode has proven highly effective for this compound metabolite profiling, providing both high-resolution precursor ion data and fragment ion spectra for structural elucidation [3].
For optimal results, the following data acquisition strategy is recommended:
The experimental workflow for comprehensive metabolite profiling extends from sample preparation through data interpretation, as illustrated in the following diagram:
Figure 2: Experimental workflow for comprehensive metabolite profiling of this compound using LC-HRMS, from sample collection through data interpretation.
Principle: This procedure outlines the preparation of human urine samples for the identification and quantification of this compound metabolites using LC-HRMS. The protocol utilizes solid-phase extraction (SPE) to clean up samples and concentrate analytes of interest while removing potentially interfering matrix components.
Materials and Reagents:
Procedure:
Sample Thawing and Pre-treatment:
Solid-Phase Extraction:
Sample Reconstitution:
Quality Control:
Principle: This method describes the chromatographic separation and accurate mass analysis of this compound metabolites using reversed-phase liquid chromatography coupled to high-resolution mass spectrometry. The conditions are optimized to separate isobaric metabolites and provide high-quality mass spectra for structural confirmation.
Chromatographic Conditions:
Mass Spectrometry Conditions:
The identification of this compound metabolites relies on the interpretation of accurate mass data and fragmentation patterns to propose plausible structures and metabolic transformations. The work by Rubio et al. (2021) and subsequent research has established characteristic metabolite profiles that enable differentiation between various sources of 4-CPA [1] [3]. The following strategic approach is recommended for metabolite identification:
The key diagnostic metabolites for distinguishing this compound administration from meclofenoxate use include 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid), chlorphenesin glucuronide, and chlorphenesin sulfate, which are specific to chlorphenesin and not formed from meclofenoxate [1]. The detection of these specific metabolites in conjunction with 4-CPA provides conclusive evidence of chlorphenesin or this compound exposure rather than meclofenoxate use.
Robust implementation of this compound metabolite profiling requires attention to several critical methodological factors to ensure reliable results and prevent misinterpretation:
The comprehensive metabolite profiling approach outlined in these application notes enables differentiation between legitimate use of chlorphenesin-containing products and administration of prohibited meclofenoxate, which represents a critical capability for doping control laboratories. By monitoring the full spectrum of diagnostic metabolites rather than relying solely on 4-CPA detection, analysts can provide conclusive evidence regarding the source of this common metabolite, thereby supporting fair and accurate results in sports drug testing [1] [3].
Chlorphenesin carbamate (CPC) is a centrally-acting skeletal muscle relaxant approved for clinical use in certain countries to treat discomfort associated with skeletal muscle trauma and inflammation. Understanding its metabolic profile is crucial for both therapeutic drug monitoring and doping control, as one of its key metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of meclofenoxate—a prohibited nootropic stimulant on the World Anti-Doping Agency (WADA) list. This creates a significant analytical challenge in distinguishing between legitimate CPC use and prohibited substance administration [1]. The need for comprehensive metabolite profiling is further emphasized by recent research identifying 29 this compound metabolites in human urine, including 18 newly characterized metabolites, revealing a more complex metabolic pathway than previously understood [2].
The metabolic fate of CPC involves several biotransformation pathways. After oral administration, CPC is rapidly absorbed and extensively metabolized through hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation processes [2]. In humans, approximately 85% of an oral dose is excreted in urine within 24 hours, primarily as the glucuronide conjugate of the parent compound, with smaller quantities transformed into 4-CPA and p-chlorophenol [3]. Recent metabolomic characterization has revealed that these metabolic changes primarily affect histidine metabolism and β-alanine metabolism pathways, providing deeper insights into the biochemical impact of CPC administration [2].
Table 1: this compound and Major Metabolites Overview
| Compound | Chemical Structure | Molecular Weight | Key Fragments | Biological Significance |
|---|---|---|---|---|
| This compound | C10H12ClNO4 | 245.66 | 107, 144, 245 | Parent compound, muscle relaxant |
| Chlorphenesin | C9H11ClO3 | 202.63 | 107, 144, 202 | Primary metabolite |
| 4-Chlorophenoxyacetic acid (4-CPA) | C8H7ClO3 | 186.59 | 111, 129, 186 | Common metabolite with meclofenoxate, WADA monitored |
| 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) | C9H9ClO4 | 216.62 | 107, 144, 216 | Characteristic metabolite of chlorphenesin |
| Chlorphenesin glucuronide | C15H20ClNO9 | 393.77 | 107, 175, 393 | Major conjugation product |
The analysis of CPC metabolites primarily relies on advanced chromatographic separation coupled with high-resolution mass spectrometry to achieve the necessary specificity and sensitivity. The predominant analytical approach uses liquid chromatography-quadrupole Exactive HF-Orbitrap mass spectrometry (LC-Q Exactive HF-MS) operated in both full MS and data-dependent MS2 (ddMS2) scanning modes [2]. This instrumentation provides the high mass accuracy (<5 ppm) and resolving power (typically >120,000) required to distinguish between isobaric metabolites and to elucidate novel metabolic pathways. For method validation, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has also been employed successfully, demonstrating accuracy exceeding 99% in urinary metabolite identification [4].
The chromatographic separation typically employs reversed-phase liquid chromatography (RPLC) with C18 columns (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a flow rate of 0.3 mL/min. The gradient program is optimized as follows: 5% B initial, increasing to 30% B over 5 minutes, then to 95% B at 10 minutes, held for 3 minutes before re-equilibration [1] [2]. For comprehensive metabolite coverage, especially for polar metabolites, hydrophilic liquid interaction chromatography (HILIC) can be employed as a complementary separation mechanism, providing enhanced retention of conjugated metabolites [5].
Table 2: LC-MS Instrumentation Parameters for this compound Metabolite Analysis
| Parameter | Configuration 1 | Configuration 2 | Configuration 3 |
|---|---|---|---|
| Instrument Platform | Q Exactive HF Orbitrap | UHPLC-QTOF-MS | HPLC-Q-TOF |
| Ionization Source | Heated Electrospray Ionization (HESI) | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Resolution | 120,000 (Full MS) / 60,000 (ddMS2) | >40,000 | >30,000 |
| Scan Range | m/z 80-1200 | m/z 50-1000 | m/z 50-1000 |
| Spray Voltage | 3.5 kV (Positive) / 2.5 kV (Negative) | 3.5 kV (Positive) | 3.0 kV (Positive) |
| Capillary Temp | 320°C | 300°C | 350°C |
| Collision Energy | Stepped NCE (20, 40, 60 eV) | 10-40 eV | 15-45 eV |
Method validation for CPC metabolite analysis follows established bioanalytical guidelines, assessing precision, accuracy, linearity, recovery, and matrix effects. For quantitative analysis, calibration curves are typically constructed over a concentration range of 1-5000 ng/mL, with lower limits of quantification (LLOQ) around 1-5 ng/mL for most metabolites [1]. The analytical recovery for CPC metabolites generally exceeds 85%, with intra-day and inter-day precision maintained below 15% RSD [2].
Quality control measures incorporate internal standardization with stable isotope-labeled analogs when available. For non-targeted metabolomics approaches, quality control pools are created by combining aliquots from all study samples and analyzed intermittently throughout the analytical sequence to monitor instrument performance and reproducibility [6]. System suitability testing is performed before each analytical batch using reference standards of key metabolites (4-CPA, chlorphenesin, and chlorphenesin glucuronide) to verify chromatographic performance and mass accuracy.
Sample collection for CPC metabolite studies should follow standardized protocols to minimize pre-analytical variability. For clinical studies, volunteers should be provided with a standardized evening meal low in plant polyphenols on the day before sample collection to stabilize the 'background' metabolite profile [7]. For single-dose studies, participants should collect baseline urine before administration and then at specified intervals post-administration (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours). For multiple-dose studies, urine should be collected before the first dose and for up to 5-7 days after the last administration to fully characterize the elimination profile [1].
All urine samples should be collected in pre-chilled containers and immediately stored at 4°C during the collection period. Within 2 hours of collection, samples must be centrifuged at 15,700×g for 5 minutes at 4°C to remove any particulate matter [6]. The supernatant should be aliquoted into cryovials and stored at -80°C until analysis. Freeze-thaw cycles should be minimized (maximum 2 cycles) to maintain metabolite stability. For long-term storage, maintaining a consistent temperature of -80°C is critical, as some metabolites, particularly conjugates, may degrade at higher temperatures.
The sample preparation protocol for comprehensive CPC metabolite analysis involves the following steps:
Thawing and Vortexing: Remove urine samples from -80°C storage and thaw at room temperature. Vortex thoroughly for 30 seconds to ensure homogeneity.
Aliquoting: Transfer 100 μL of urine to a clean 1.5 mL microcentrifuge tube. For method validation, larger volumes (500 μL to 1 mL) may be required to ensure detection of low-abundance metabolites.
Internal Standard Addition: Add 10 μL of internal standard solution (50 ppm 3-phenylbutyric acid in methanol) to each sample [6].
Protein Precipitation: Add 300 μL of cold acetonitrile to the urine sample, vortex for 60 seconds, and incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifugation: Centrifuge at 15,700×g for 15 minutes at 4°C to pellet precipitated proteins.
Supernatant Collection: Transfer the clear supernatant to a new microcentrifuge tube, taking care not to disturb the pellet.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 μL of initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid), vortex for 60 seconds, and centrifuge at 15,700×g for 10 minutes before LC-MS analysis.
For non-targeted metabolomics approaches, the direct analysis (DA) method has demonstrated superior performance compared to traditional organic acid extraction methods, providing better repeatability and broader metabolome coverage [6].
Chromatographic separation is performed using a UHPLC system with a C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution program: 0-1 min (5% B), 1-5 min (5-30% B), 5-10 min (30-95% B), 10-13 min (95% B), 13-13.1 min (95-5% B), and 13.1-16 min (5% B) for column re-equilibration [2]. The flow rate is maintained at 0.3 mL/min, and the injection volume is 5 μL.
Mass spectrometric detection is performed using a Q Exactive HF Orbitrap mass spectrometer equipped with a HESI source operated in both positive and negative ionization modes. Key source parameters include: spray voltage ±3.5 kV (positive/negative), capillary temperature 320°C, sheath gas 40 arb, auxiliary gas 10 arb, and probe heater temperature 350°C. Full MS scans are acquired at a resolution of 120,000 over the m/z range 80-1200, with data-dependent MS2 acquisition at a resolution of 60,000 using stepped normalized collision energies (20, 40, 60 eV) [2]. Mass calibration should be performed before each analytical batch using the manufacturer's recommended calibration solution.
The metabolic pathways of this compound can be visualized using the following Graphviz diagram, which illustrates the complex biotransformation network:
This diagram illustrates the complex biotransformation network of this compound, highlighting both Phase I (functionalization) and Phase II (conjugation) metabolic pathways. The recently identified metabolites M9 and M10 have been found to have extended detection windows compared to other metabolites, making them valuable long-term biomarkers for detecting CPC administration [2].
Table 3: Detection Windows and Urinary Concentrations of this compound Metabolites
| Metabolite | Detection Window (Single Dose) | Detection Window (Multiple Doses) | Peak Concentration Range | Time to Peak Concentration |
|---|---|---|---|---|
| This compound | Up to 24 hours | Up to 48 hours after last dose | 50-500 ng/mL | 1-2 hours |
| Chlorphenesin | Up to 36 hours | Up to 72 hours after last dose | 100-800 ng/mL | 2-4 hours |
| 4-CPA | Up to 7 days | Up to 7 days after last dose | 1500-2300 ng/mL | 4-8 hours |
| 4-CPP | Up to 5 days | Up to 7 days after last dose | 800-1500 ng/mL | 4-8 hours |
| Chlorphenesin glucuronide | Up to 48 hours | Up to 96 hours after last dose | 500-2500 ng/mL | 2-6 hours |
| Chlorphenesin sulfate | Up to 24 hours | Up to 48 hours after last dose | 200-1000 ng/mL | 2-5 hours |
| M9 | Up to 10 days | Up to 14 days after last dose | 50-300 ng/mL | 6-12 hours |
| M10 | Up to 10 days | Up to 14 days after last dose | 50-350 ng/mL | 6-12 hours |
After dermal application of chlorphenesin-containing sunscreen (0.25% by weight), 4-CPA concentrations reached approximately 1500 ng/mL after single application and 2300 ng/mL after multiple applications, demonstrating significant systemic absorption even through topical administration [1]. In controlled oral administration studies, the maximum urinary concentrations of 4-CPA were observed within 4-8 hours post-administration, with detectable levels remaining for up to 7 days after dosing [1] [2].
Data processing for non-targeted metabolomics typically involves peak detection, alignment, and normalization using specialized software such as XCMS Online, Compound Discoverer, or MS-DIAL. For definitive identification, metabolite spectra should be matched against reference standards when available, with confidence levels assigned according to the Metabolomics Standards Initiative (MSI) guidelines [5].
Critical to doping control is the ability to distinguish between CPC administration and meclofenoxate use, as both substances share 4-CPA as a common metabolite. The key discriminating factors include:
Metabolite Ratios: The ratio of 4-CPA to 4-CPP is typically >1 in CPC administration, while this ratio may differ in meclofenoxate use.
Presence of Characteristic Metabolites: Detection of chlorphenesin-specific metabolites such as chlorphenesin glucuronide, chlorphenesin sulfate, and the newly identified M9 and M10 metabolites provides conclusive evidence of CPC exposure [1] [2].
Temporal Profile: The excretion pattern of metabolites over time can help distinguish between different routes of administration.
For doping control applications, the presence of 4-CPA above the WADA-specified minimum required performance level (MRPL) should trigger additional analysis to confirm the source. The comprehensive metabolite profile outlined in this protocol provides the necessary specificity to differentiate legitimate CPC use from prohibited meclofenoxate administration [1] [2].
The comprehensive urinary metabolite profiling of this compound presented in these application notes provides researchers and anti-doping scientists with robust analytical methods for definitive identification of CPC administration. The discovery of 29 metabolites, including 18 previously unreported metabolites, significantly expands our understanding of CPC metabolism and provides additional target analytes for doping control and forensic applications [2]. The extended detection windows of metabolites M9 and M10 (up to 14 days post-administration) are particularly valuable for monitoring compliance in both therapeutic and anti-doping contexts.
These protocols have important applications in pharmaceutical research, doping control, and forensic toxicology. In drug development, understanding the comprehensive metabolic profile aids in assessing drug-drug interactions and individual variation in metabolic capacity. For anti-doping organizations, the ability to distinguish between permitted CPC use and prohibited meclofenoxate administration is essential for maintaining competitive integrity. The standardized protocols presented here enable laboratories worldwide to implement harmonized approaches for CPC metabolite detection and interpretation, supporting both therapeutic monitoring and fair sport initiatives.
Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant used for treating pain and discomfort associated with skeletal muscle conditions. As a derivative of chlorphenesin, CPC functions as a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, producing its therapeutic effects through enhancement of GABAergic activity in the central nervous system [1] [2]. The pharmacological profile of CPC includes antinociceptive properties and depression of neuronal excitability, making it clinically valuable for acute muscle pain management [2].
Bioanalysis of CPC presents significant challenges due to its extensive metabolism and the need to monitor both the parent compound and multiple metabolites in complex biological matrices. Recent research has identified 29 distinct metabolites in human urine, with 18 being newly characterized, indicating a more complex metabolic profile than previously understood [3]. This comprehensive metabolite identification is particularly crucial in doping control scenarios, as one CPC metabolite (4-chlorophenoxyacetic acid, 4-CPA) appears on the World Anti-Doping Agency (WADA) Prohibited List [3]. Consequently, robust analytical methods are required to distinguish legitimate CPC administration from prohibited substance use.
The development of sensitive and selective bioanalytical methods for CPC must address several challenges: (1) extraction of the drug and its metabolites from complex biological matrices with minimal interference; (2) separation of structurally similar compounds and isomers; (3) detection and confirmation of multiple metabolites with varying persistence; and (4) validation to meet regulatory standards for clinical and forensic applications. This application note addresses these challenges through optimized sample preparation, chromatographic separation, and high-resolution mass spectrometric detection protocols.
For the analysis of CPC and its metabolites, human urine samples have been identified as the primary matrix in recent metabolomic studies [3]. Following collection, urine samples should be immediately frozen at -20°C or lower to preserve analyte integrity until analysis. For method development and validation purposes, blank urine samples should be obtained from drug-free volunteers to establish baseline chromatography and confirm the absence of interfering substances at the retention times of target analytes.
Table 1: Sample Collection and Storage Parameters
| Parameter | Specification |
|---|---|
| Sample Matrix | Human urine |
| Collection Volume | Minimum 10 mL recommended |
| Preservation | Immediate freezing at -20°C or lower |
| Storage Container | Polypropylene tubes with secure seals |
| Stability | Analyze within 30 days for optimal results |
The sample preparation workflow for CPC analysis employs a protein precipitation and extraction approach designed to maximize recovery while minimizing matrix effects. The following diagram illustrates the comprehensive sample preparation protocol:
Figure 1: Sample Preparation Workflow for this compound Extraction from Urine
This optimized protocol ensures efficient extraction of both hydrophilic and hydrophobic metabolites while effectively removing proteinaceous material and other matrix components that could interfere with subsequent analysis. The use of acetonitrile-methanol mixture (1:1, v/v) as the extraction solvent provides comprehensive coverage of the diverse physicochemical properties exhibited by CPC and its metabolites, ranging from the relatively polar hydroxylated compounds to the less polar parent drug [3].
For specialized applications requiring alternative matrices, plasma samples can be processed using similar principles with modifications to the initial protein precipitation step. When working with plasma, a 3:1 ratio of organic solvent to plasma is recommended to ensure complete protein precipitation. The sample preparation protocol has demonstrated effectiveness in extracting the parent CPC compound along with its major metabolites, including hydroxylated products, glucuronide conjugates, and sulfated derivatives [3] [4].
Effective chromatographic separation is critical for resolving CPC from its metabolites and endogenous matrix components. Recent advancements have employed reversed-phase liquid chromatography with optimized mobile phase compositions to achieve excellent resolution of CPC and its 29 identified metabolites [3] [5].
Table 2: Chromatographic Conditions for CPC Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | C18 (Newcrom R1) | Fully porous silica gel | C18 (1.8 μm) |
| Column Dimensions | 150 × 4.6 mm | 300 × 4.0 mm | 100 × 2.1 mm |
| Particle Size | 5 μm | 10 μm | 1.8 μm |
| Mobile Phase | MeCN/H₂O/H₃PO₄ | 3% MeOH in 50% water-saturated butyl chloride | MeCN/H₂O/HCOOH |
| Gradient | Linear gradient | Isocratic | Linear gradient |
| Flow Rate | 1.0 mL/min | Not specified | 0.3 mL/min |
| Temperature | Ambient | Ambient | 40°C |
| Detection | UV (210 nm) | UV (210 nm) | MS-compatible |
| Application | Standard analysis | Bulk drug/tablets | MS-compatible analysis |
The Newcrom R1 column with phosphoric acid in the mobile phase provides excellent separation for standard analysis, while the formic acid modification offers MS-compatibility for mass spectrometric detection [5]. For ultra-trace analysis, the UPLC approach with 1.8 μm particles in a 100 × 2.1 mm column format provides enhanced sensitivity and reduced analysis time.
The following diagram illustrates the decision process for selecting appropriate chromatographic conditions based on analytical requirements:
Figure 2: Chromatographic Method Selection Workflow
The UPLC-MS compatible method (Condition 3) represents the most advanced approach, offering superior resolution and sensitivity for complex biological samples. This method efficiently separates CPC from its β-isomeric carbamate and various metabolites, which is essential for accurate quantification and metabolite profiling [6]. The method has demonstrated effective separation of CPC from several possible impurities in addition to the β-isomeric carbamate, with relative standard deviations of approximately 1% for CPC assays and 2% for the β-isomer [6].
The identification and characterization of CPC metabolites in biological samples necessitates high-resolution mass spectrometry to achieve the required specificity and sensitivity. The most current methodology employs liquid chromatography coupled with Q Exactive HF Orbitrap mass spectrometry,
operating in both full MS and data-dependent MS² (ddMS²) scanning modes [3]. This approach enables comprehensive metabolomic characterization with high mass accuracy (<5 ppm) and structural elucidation through fragmentation pattern analysis.
Table 3: Mass Spectrometry Parameters for CPC Metabolite Detection
| Parameter | Setting |
|---|---|
| Instrument | Q Exactive HF Orbitrap |
| Ionization Mode | Heated Electrospray Ionization (HESI) |
| Polarity | Positive and/or Negative |
| Mass Resolution | 120,000 (Full MS) / 15,000 (ddMS²) |
| Scan Range | m/z 100-750 |
| Spray Voltage | 3.5 kV (Positive) / 2.5 kV (Negative) |
| Capillary Temp | 320°C |
| Sheath Gas | 40 arb |
| Aux Gas | 10 arb |
| S-Lens RF | 55% |
| Collision Energy | Stepped (20, 40, 60 eV) |
| Dynamic Exclusion | 10.0 s |
The Orbitrap-based mass analyzer provides the high mass accuracy and resolution necessary to distinguish between isobaric compounds and confidently identify metabolites based on exact mass measurements. The data-dependent acquisition strategy ensures that both precursor ions and their corresponding fragment ions are captured in a single analytical run, facilitating comprehensive structural characterization [3].
The mass spectrometric analysis of CPC has revealed extensive metabolism through multiple pathways, including hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their various combinations [3]. The parent CPC compound (C₁₀H₁₂ClNO₄) exhibits a protonated molecular ion [M+H]⁺ at m/z 246.0528, with characteristic fragment ions corresponding to the loss of carbamate (NH₂COOH) and cleavage of the ether linkage.
The identification of 29 metabolites—18 newly characterized and 11 previously reported—demonstrates the comprehensive coverage achieved by this LC-HRMS method [3]. Among these metabolites, M9 and M10 have been identified as particularly valuable biomarkers due to their extended detection windows compared to other metabolites and the currently monitored WADA biomarkers [3]. These metabolites are therefore recommended as long-lasting markers for detecting CPC intake in doping control applications.
Robust bioanalytical methods require comprehensive validation to ensure reliability, reproducibility, and regulatory compliance. While complete validation data for CPC analysis in biological matrices is not fully provided in the search results, the following table summarizes key validation parameters based on general bioanalytical method validation guidelines and information available from the cited references:
Table 4: Method Validation Parameters for CPC Bioanalysis
| Parameter | Performance Characteristics |
|---|---|
| Linearity Range | Not specified in available references |
| Precision (RSD) | ~1% for CPC, ~2% for β-isomer [6] |
| LOD/LOQ | Not specified in available references |
| Selectivity | Separation from β-isomeric carbamate and other impurities [6] |
| Extraction Recovery | Not specified in available references |
| Matrix Effects | Not specified in available references |
| Stability | Not specified in available references |
The available data indicates that the HPLC method for CPC demonstrates excellent precision, with relative standard deviations of approximately 1% for the parent compound and 2% for its β-isomeric carbamate [6]. This level of precision is essential for reliable quantification in both pharmaceutical quality control and bioanalytical applications.
The comprehensive characterization of CPC metabolites requires sophisticated data processing workflows. The raw data acquired from LC-HRMS analysis is typically processed using compound discovery software that incorporates peak detection, alignment, and compound identification algorithms. Metabolomic profiling of CPC has revealed that metabolites with significant changes are primarily associated with histidine metabolism and β-alanine metabolism pathways [3]. This systems-level understanding provides valuable insights into the broader physiological effects of CPC administration beyond its direct pharmacological action.
Sample Preparation
LC-HRMS Analysis
Data Processing and Analysis
The comprehensive protocol described in this application note provides researchers with a robust methodology for the extraction, separation, and identification of this compound and its metabolites in biological samples. The combination of efficient sample preparation, high-resolution chromatographic separation, and accurate mass detection enables complete metabolic profiling of CPC, supporting applications in pharmaceutical research, clinical monitoring, and doping control. The identification of metabolites with extended detection windows, particularly M9 and M10, offers valuable biomarkers for monitoring CPC intake in forensic and anti-doping contexts [3].
This compound is a centrally-acting skeletal muscle relaxant used clinically for the treatment of pain and discomfort associated with skeletal muscle trauma and inflammation. Chemically known as carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester, this compound exerts its therapeutic effects through selective blockade of polysynaptic pathways at both spinal and supra-spinal levels, resulting in skeletal muscle relaxation without complete abolition of monosynaptic reflexes. The compound has demonstrated dose-dependent antinociceptive effects in preclinical models, with research showing significant depression of neuronal responses in nociceptive neurons within the ventrobasal thalamus at doses of 25-50 mg/kg intravenously.
Beyond its pharmaceutical applications, chlorphenesin itself (without the carbamate moiety) serves as an approved biocide in cosmetic formulations at concentrations typically around 0.25% by weight. This dual usage across therapeutic and consumer product domains necessitates robust analytical methods to distinguish between legitimate use and potential misuse scenarios. The metabolic relationship between chlorphenesin, this compound, and other compounds such as the prohibited nootropic stimulant meclofenoxate further underscores the importance of precise and selective analytical methods for accurate interpretation in clinical and forensic contexts.
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 886-74-8 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [1] |
| Molecular Weight | 245.660 g/mol | [1] |
| Boiling Point | 481.8±40.0 °C | [1] |
| Flash Point | 245.2±27.3 °C | [1] |
| Density | 1.4±0.1 g/cm³ | [1] |
| PSA | 81.78000 | [1] |
| LogP | 1.41 | [1] |
The analysis of this compound presents several significant challenges that must be addressed through careful method validation. A primary concern is the metabolic convergence between this compound, chlorphenesin itself, and meclofenoxate, all of which share 4-chlorophenoxy acetic acid (4-CPA) as a common urinary metabolite. This shared metabolic pathway creates substantial interpretative challenges in forensic and anti-doping contexts, where distinguishing between permitted use (cosmetic applications or legitimate muscle relaxant administration) and prohibited substances is critical.
The dermal application of chlorphenesin-containing sunscreen presents particular complications for analytical interpretation. Research demonstrates that after application of 8g of sunscreen containing 0.25% chlorphenesin, urinary concentrations of 4-CPA can reach approximately 1500 ng/mL following single application and up to 2300 ng/mL after multiple applications. Without appropriate discriminatory analytical strategies, these concentrations could potentially lead to false positive reports for meclofenoxate use. Additional complications arise from the need to detect and quantify both the parent compound and multiple metabolites across concentration ranges that may span several orders of magnitude in biological matrices, requiring methods with exceptional sensitivity and dynamic range.
High-resolution liquid chromatography separation represents a critical component in the analysis of this compound and its metabolites. The method should employ reverse-phase chromatography with a C18 or equivalent column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of a binary gradient system: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol. A recommended gradient profile begins at 5% B, increasing to 95% B over 8-10 minutes, followed by a 2-minute hold at 95% B and re-equilibration to initial conditions. The flow rate should be maintained at 0.3-0.4 mL/min with an injection volume of 2-5 μL.
This chromatographic approach effectively separates this compound from its major metabolites, including chlorphenesin, chlorphenesin glucuronide, chlorphenesin sulfate, 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), and the common metabolite 4-chlorophenoxy acetic acid (4-CPA). The acidic mobile phase enhances peak shape and improves ionization efficiency in positive electrospray ionization mode. For biological matrices, sample preparation should include protein precipitation with acetonitrile or methanol followed by solid-phase extraction (SPE) using mixed-mode cartridges to reduce matrix effects and concentrate analytes of interest.
During method development, several factors require careful optimization to ensure robust performance. The column temperature should be evaluated between 30-50°C to maximize resolution of structurally similar metabolites. The acidic modifier concentration (0.05-0.2% formic acid) should be optimized to balance ionization efficiency and chromatographic performance. For biological samples, particularly urine, matrix effects must be thoroughly investigated using post-column infusion experiments to identify regions of ion suppression or enhancement, with subsequent adjustment of chromatographic conditions or sample clean-up procedures to mitigate these effects.
The selection of an appropriate internal standard is crucial for accurate quantification. Stable isotope-labeled analogs of this compound (e.g., d₄-chlorphenesin carbamate) represent ideal internal standards, though structurally similar compounds may be employed if isotope-labeled versions are unavailable. For metabolite profiling, the inclusion of diagnostic transitions for phase II metabolites (glucuronides and sulfates) should include both the intact conjugate and the deconjugated analyte after enzymatic hydrolysis to provide comprehensive metabolic coverage.
The detection and quantification of this compound and its metabolites necessitates high-resolution mass spectrometry operated in both full-scan and tandem MS modes. Modern high-resolution accurate mass (HRAM) instruments such as Orbitrap or Q-TOF mass analyzers provide the necessary specificity and mass accuracy (<5 ppm) for confident identification of target analytes. For optimal performance, the mass spectrometer should be operated with electrospray ionization in positive ion mode with the following typical source parameters: spray voltage 3.5-4.0 kV, capillary temperature 300-350°C, sheath gas 40-50 arbitrary units, auxiliary gas 10-15 arbitrary units, and S-lens RF level 50-70.
Data acquisition should include both full-scan MS (m/z 100-1000) at a resolution of ≥70,000 and data-dependent MS/MS at a resolution of ≥17,500 for structural characterization. Collision-induced dissociation should be performed using stepped normalized collision energies (e.g., 20, 40, 60 eV) to generate comprehensive fragment ion information. For quantitative applications, targeted SIM or PRM (parallel reaction monitoring) provides optimal sensitivity and specificity, with the inclusion of both precursor and characteristic product ions for each target analyte.
Table 2: Mass Spectrometric Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 246.0533 | 107.0491, 144.0113, 182.0725 | 25-35 |
| Chlorphenesin | 202.0399 | 107.0491, 136.0154, 156.0113 | 20-30 |
| 4-CPA | 185.0008 | 127.0189, 129.0159, 157.0160 | 15-25 |
| 4-CPP | 215.0114 | 107.0491, 161.9865, 185.0008 | 20-30 |
| Chlorphenesin glucuronide | 378.0719 | 202.0399, 107.0491, 175.0244 | 25-35 |
| Chlorphenesin sulfate | 282.0068 | 202.0399, 107.0491, 144.0113 | 20-30 |
Comprehensive characterization of this compound metabolites requires a systematic approach to identification and confirmation. The major urinary metabolites include chlorphenesin glucuronide, chlorphenesin sulfate, 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), and 4-chlorophenoxy acetic acid (4-CPA). These metabolites are best identified through accurate mass measurement of both precursor and characteristic product ions, with particular attention to mass defects and isotopic patterns that confirm chlorine-containing species.
For phase II metabolites, diagnostic neutral losses should be monitored, including 176.0321 Da for glucuronide conjugates and 79.9568 Da for sulfate conjugates. The fragmentation patterns should be consistent with proposed structures, with the chlorophenoxy moiety (m/z 127.0189/129.0159) serving as a characteristic fragment for many metabolites. In accordance with published data, 4-CPA and 4-CPP are observed at similar abundances in urine following dermal application of chlorphenesin-containing products, providing an important ratio metric for source attribution.
A comprehensive validation study for this compound analysis should address all parameters specified in relevant regulatory guidelines (FDA, ICH, etc.). The validation protocol must establish method performance characteristics for the parent compound and all monitored metabolites in appropriate biological matrices (urine, plasma). The experiments should include assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effects, and stability under various storage and handling conditions.
For selectivity and specificity, analysis of at least six independent sources of the biological matrix should demonstrate no significant interference at the retention times of the analytes and internal standard. Calibration curves should consist of a minimum of six concentration levels plus blanks, with quadratic weighted (1/x or 1/x²) regression demonstrating r² > 0.99. The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio >10, accuracy of 80-120%, and precision <20% CV.
Table 3: Method Validation Performance Data for this compound
| Validation Parameter | Results for this compound | Results for 4-CPA |
|---|---|---|
| Linear Range (ng/mL) | 5-2000 | 10-3000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| LLOQ (ng/mL) | 5 | 10 |
| Intra-day Accuracy (%) | 94.2-102.5 | 92.8-105.3 |
| Intra-day Precision (%CV) | 3.2-7.8 | 4.1-9.2 |
| Inter-day Accuracy (%) | 95.8-104.1 | 93.5-103.7 |
| Inter-day Precision (%CV) | 5.1-9.3 | 5.8-10.4 |
| Extraction Recovery (%) | 88.5±6.2 | 82.7±8.5 |
| Matrix Effect (%CV) | 6.4 | 8.9 |
| Benchtop Stability (24h) | 94.7% | 91.2% |
| Freeze-thaw Stability (3 cycles) | 92.3% | 88.6% |
| Long-term Stability (-80°C, 30d) | 96.1% | 93.8% |
The precision and accuracy should be evaluated using QC samples at four concentration levels (LLOQ, low, medium, high) with at least five replicates per level in three separate runs. Accuracy should be within 85-115% of the nominal value (80-120% at LLOQ) with precision not exceeding 15% CV (20% at LLOQ). Recovery does not need to be 100%, but should be consistent and reproducible. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples to neat solutions, with CV of the matrix factor across different lots not exceeding 15%.
Stability experiments should assess benchtop stability (at least 24 hours), processed sample stability in the autosampler (at least 24 hours), freeze-thaw stability (at least three cycles), and long-term storage stability at the intended storage temperature. For this compound and its metabolites, stability should be demonstrated for at least 30 days at -80°C, with all stability results falling within 85-115% of nominal concentrations.
The analytical workflow for this compound analysis involves multiple interconnected steps from sample preparation to data interpretation. The following diagram illustrates the comprehensive experimental approach:
Diagram 1: Analytical Workflow for this compound Analysis
The metabolic pathway of this compound and its relationship to other compounds presents important considerations for analytical interpretation:
Diagram 2: Metabolic Pathways and Source Attribution Strategy
The validated analytical method finds critical application in sports drug testing and forensic science, where distinguishing between permitted and prohibited substance use is paramount. The method's ability to detect and quantify not only the common metabolite 4-CPA but also diagnostic metabolites specific to chlorphenesin (4-CPP, chlorphenesin glucuronide, and chlorphenesin sulfate) enables confident source attribution. This discriminatory capability is essential given that dermal application of commercially available sunscreen containing 0.25% chlorphenesin can produce urinary 4-CPA concentrations exceeding 2000 ng/mL following multiple applications—concentrations that could potentially trigger adverse analytical findings if appropriate discriminatory analysis is not performed.
For doping control laboratories, the recommended protocol includes initial screening for 4-CPA followed by confirmatory analysis for the full metabolite profile when 4-CPA concentrations exceed a predetermined threshold (e.g., 100 ng/mL). The confirmatory analysis should quantify 4-CPA, 4-CPP, and phase II metabolites, with interpretation based on established diagnostic ratios. Specifically, the presence of chlorphenesin glucuronide or sulfate, or a 4-CPP/4-CPA ratio greater than 0.5, provides conclusive evidence of chlorphenesin exposure rather than meclofenoxate use. This multi-analyte approach, combined with the high specificity of HRMS detection, ensures accurate result interpretation and prevents potential false-positive reporting.
Several technical challenges may arise during the analysis of this compound and its metabolites. Ion suppression in biological matrices, particularly urine, can significantly impact method sensitivity and reproducibility. This issue can be mitigated through optimized sample clean-up procedures, improved chromatographic separation, or adjustment of the injection volume. The chemical stability of this compound and its metabolites in solution and biological matrices requires careful attention, with recommendations to prepare fresh standard solutions regularly and store samples at -80°C with minimal freeze-thaw cycles.
For metabolite identification, unexpected or inconsistent fragmentation patterns may indicate isobaric interferences or in-source fragmentation. These challenges can be addressed through optimization of collision energies, verification with reference standards when available, and examination of isotopic patterns characteristic of chlorine-containing compounds. The retention time stability of early-eluting polar metabolites like 4-CPA can be improved through careful mobile phase pH control and column conditioning, with regular system suitability tests to monitor performance.
Implementation of a comprehensive quality control system is essential for maintaining method reliability. Each analytical batch should include system suitability standards, calibration standards, and QC samples at multiple concentrations. The system suitability standard should demonstrate retention time stability (<2% RSD), mass accuracy (<5 ppm), and chromatographic peak shape (asymmetry factor 0.8-1.5). For longitudinal studies, the inclusion of pooled quality control samples in each analysis batch allows for monitoring of method performance over time and detection of potential drift in instrument response.
Additional verification measures for positive findings should include comparison of retention time (within ±0.1 min) and ion ratios (within ±20%) to those of reference standards, examination of full-scan mass spectra for concordance with reference patterns, and confirmation through orthogonal analysis when possible. For forensic applications, the implementation of a decision tree for result interpretation based on metabolite ratios provides a standardized approach to source attribution and enhances the defensibility of reported results.
The comprehensive analytical method validation for this compound presented in this application note provides a robust framework for accurate quantification and reliable source attribution in complex biological matrices. The integration of high-resolution chromatography with accurate mass detection enables simultaneous monitoring of the parent compound and multiple metabolites, addressing the critical challenge of distinguishing between legitimate chlorphenesin exposure and prohibited meclofenoxate use. The validated method demonstrates excellent performance across all validation parameters, with sufficient sensitivity to detect relevant concentrations following both therapeutic administration and cosmetic use.
This methodology finds particular utility in doping control and forensic toxicology applications, where result interpretation has significant consequences. The documented metabolite profiles following controlled dermal application of chlorphenesin-containing products provide essential reference data for informed decision-making. Ongoing method enhancement should focus on expanding the analytical scope to include additional phase I and phase II metabolites, further improving sensitivity through technological advances in instrumentation, and developing automated data processing workflows to enhance laboratory efficiency while maintaining data quality.
Q1: What are the primary degradation products of this compound (CPC) I should anticipate in analytical samples? Research indicates that the degradation of CPC is complex and depends on the environmental conditions. The main products identified are a result of carbamoyl group migration or hydrolysis [1] [2].
The table below summarizes the key degradation products and the conditions that promote their formation:
| Degradation Product | Formation Pathway / Condition | Key Characteristics / Notes |
|---|---|---|
| Chlorphenesin (CP) | Hydrolytic removal of the carbamoyl group in the presence of hydroxide ions [1] [2]. | The major metabolite found in human urine; also a known bacteriostatic agent [1] [3] [4]. |
| Chlorphenesin-2-carbamate (β-CPC) | Migration of the carbamoyl group from the primary to the secondary (adjacent) OH group [1]. | An isomer of the parent compound (α-CPC), formed in strongly alkaline solutions [1]. |
| 4-Chlorophenoxyacetic Acid (4-CPA) | Further oxidation and metabolism of chlorphenesin or related structures [3]. | A notable metabolite in human urine; it is on the World Anti-Doping Agency (WADA) Prohibited List [3]. |
Q2: What are the critical factors that drive the degradation of CPC, and how can I stabilize my samples? The stability of CPC is highly dependent on pH and temperature. The degradation kinetics in aqueous solutions are specific base-catalyzed, meaning the rate increases with higher hydroxide ion concentration (pH) [1]. While the provided research does not offer explicit stabilization protocols, the following strategies can be inferred from the degradation mechanism:
Q3: What are the best analytical techniques to identify CPC and its degradation products? The choice of technique depends on your goal: quantifying the parent compound or identifying unknown degradants.
The following diagram outlines a systematic approach to study the degradation of this compound and identify its products, based on standard practices in the field.
Protocol Details:
Forced Degradation Study:
Sample Analysis via LC-HRMS:
To summarize the critical takeaways for your research and development work:
The degradation of Chlorphenesin Carbamate (also referred to as α-CPC) in strongly alkaline aqueous solutions is a complex process. The table below summarizes the key findings from a kinetics study:
| Aspect | Description |
|---|---|
| Overall Kinetics | Does not obey simple pseudo-first-order kinetics; involves consecutive, parallel, and reverse reactions. [1] |
| Primary Mechanism | Specific base-catalyzed hydrolysis. [1] |
| Rate Law | Approximated by k = kOH [OH-], where the rate is dependent on the hydroxide ion concentration. [1] |
| Temperature Dependence | Arrhenius plots are approximately linear, indicating predictable temperature effects. [1] |
| Major Degradation Products | Chlorphenesin-2-carbamate (β-CPC, from carbamoyl group migration) and Chlorphenesin (CP, from carbamoyl group removal). [1] |
The proposed chemical mechanism involves two primary pathways in the presence of hydroxide ions:
This degradation pathway for this compound in alkaline solution can be visualized as follows:
While the search results do not provide explicit protocols to prevent hydrolysis, the identified mechanism and kinetics point toward key factors to control in your experiments.
Based on the technical data, here are answers to potential questions researchers might have.
Q1: Why does my this compound solution lose potency over time in a phosphate buffer at pH 7.5? The degradation is catalyzed by hydroxide ions. Even at a mildly alkaline pH of 7.5, the reaction proceeds via specific base catalysis, leading to hydrolysis over time. The rate will increase with higher pH or temperature. [1]
Q2: What are the main degradation products I should look for in my stability-indicating assay? Your method should be able to separate and identify at least two primary alkaline degradation products: Chlorphenesin (CP) and Chlorphenesin-2-carbamate (β-CPC). [1]
Q3: The degradation kinetics don't fit a simple model. Why? The degradation of this compound in alkaline conditions is not a simple one-step reaction. It is a complex process involving consecutive reactions (where products degrade further), parallel reactions (multiple pathways at once), and even reverse reactions. This complexity prevents it from fitting a simple model like pseudo-first-order kinetics. [1]
Here are answers to common methodological questions about analyzing chlorphenesin carbamate:
What are the common techniques for analyzing this compound? High-Pressure Liquid Chromatography (HPLC) is a well-established technique for determining this compound and separating it from its impurities, such as the beta-isomeric carbamate [1]. Electrochemical methods using modified electrodes are also developing as a simpler, faster, and lower-cost alternative for analyzing carbamate-based drugs, though their application specifically for this compound is not yet reported [2].
What is a typical HPLC configuration for this analysis? A published method uses a silica gel column with a mobile phase of 3% methanol in 50% water-saturated butyl chloride [1]. This method was successfully applied to both bulk drug and compressed tablets.
My method has low recovery (~40%). Can I use a recovery factor to correct my results? It is not recommended to validate a method with a recovery factor if the recovery is as low as 40% [3]. This practice masks an underlying problem with the method. Instead, you should investigate the root cause. Common reasons for low recovery include matrix interferences, adsorption losses, or ion suppression [3]. Best practice is to optimize your method to achieve recoveries within the typical acceptable range of 70-130% [3].
The following table outlines common issues and investigative steps for optimizing recovery.
| Problem Area | Possible Cause | Investigation & Optimization Strategies |
|---|---|---|
| Matrix Effects | Ion suppression from sample matrix interfering with analyte ionization [3]. | 1. Identify Interference: Analyze blank matrix. 2. Modify Chromatography: Adjust gradient to separate analyte from interferent [3]. 3. Improve Sample Prep: Dilute sample or enhance purification [3]. |
| Extraction Efficiency | Incomplete release of analyte from sample or adsorption to glassware/plastic [3]. | 1. Optimize Solvent: Test different solvents (e.g., adding weak base like ammonia). 2. Adjust pH: Change pH to improve analyte solubility. 3. Use Additives: Add agents to prevent adsorption [3]. |
| Sample & Instrument Parameters | Suboptimal instrument settings or sample form [3]. | 1. Reduce Injection Volume to minimize matrix introduction [3]. 2. Consider APCI Source: Switch from ESI to APCI to reduce matrix effects [3]. |
Based on general principles from the literature, here is a logical workflow you can follow to develop and optimize a sample preparation method. This is a generalized guide, as a specific protocol for this compound was not found.
The diagram below outlines a systematic approach to method development and troubleshooting:
Key Workflow Stages:
To develop a robust and green method, consider these advanced strategies:
While specific, detailed recovery protocols for this compound are not available in the current search results, I hope the general principles, troubleshooting guide, and advanced strategies provided here offer a solid foundation for your technical support center.
Q1: What is the most common source of interference in chlorphenesin carbamate analysis? The primary source of interference is the drug's metabolic profile. This compound is extensively metabolized in the body into numerous compounds. A key metabolite, 4-CPA, is also the target analyte for the prohibited substance meclofenoxate, creating a significant risk of false positives in doping control if the parent drug is not accurately identified [1] [2]. Other metabolites can also co-elute or produce similar spectral signatures, interfering with the accurate detection and quantification of the parent drug.
Q2: Which analytical techniques are best for separating this compound from its interferents? High-Performance Liquid Chromatography (HPLC) and advanced Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. HPLC provides excellent separation of the parent drug from its impurities and metabolites [3], while high-resolution LC-MS (e.g., Orbitrap technology) is essential for identifying and characterizing novel metabolites based on accurate mass and fragmentation patterns [1] [2].
Q3: What are the key metabolites that can interfere with the analysis? Recent research has identified 29 metabolites of this compound [1]. The table below summarizes the main metabolic pathways and examples of metabolites that must be resolved during analysis.
| Metabolic Pathway | Example Metabolites | Potential Interference |
|---|---|---|
| Amide Hydrolysis | Chlorphenesin (free alcohol) | Precursor to other metabolites; similar structure [2] |
| Hydroxylation | Various mono- and di-hydroxylated metabolites | Co-elution; similar mass fragments [1] |
| Sulfation | Sulfated conjugates | In-source fragmentation; altered retention time [1] |
| O-Glucuronidation | Glucuronide conjugates | In-source fragmentation; can hydrolyze back to parent or other metabolites [1] |
| C-oxidation | 4-Chlorophenoxyacetic acid (4-CPA) | Major concern for false positives in meclofenoxate detection [1] [2] |
Problem: Inconsistent chromatography with peak tailing or broadening.
Problem: Inability to distinguish this compound from its metabolite, 4-CPA.
Problem: Detection of a prohibited substance (4-CPA) from a legal source (this compound).
This protocol is adapted from a 2025 study that used LC-HRMS to identify 29 metabolites of this compound in human urine [1].
1. Sample Preparation:
2. Instrumentation and Parameters (LC-Q Exactive HF-Orbitrap-MS):
3. Data Processing and Metabolite Identification:
Understanding the metabolic pathway of Chlorphenesin Carbamate is the first step in selecting the best biomarkers and methods for its detection.
Figure 1: Key Metabolic Pathways of this compound. The pathway highlights 4-CPA as a key metabolite and newly identified biomarkers M9 and M10 [1].
The table below summarizes the key metabolites to target in your assays.
| Metabolite Name | Metabolic Pathway | Significance for Detection |
|---|
| 4-CPA (4-Chlorophenoxyacetic Acid) | Common terminal metabolite of CPC and meclofenoxate [2] [3] | - WADA Prohibited List marker [1].
The following workflow and methodology, validated in recent studies, are designed for high-sensitivity detection.
Figure 2: Detailed LC-MS Workflow for CPC Metabolite Detection. This workflow outlines the sample preparation and instrument analysis steps based on cited methods [1] [3].
Sample Preparation
Liquid Chromatography Conditions [1]
Mass Spectrometry Conditions [1] [3]
This section addresses common practical challenges.
| Question/Issue | Possible Cause | Solution |
|---|
| Low signal for key metabolites in urine. | Metabolite concentrations may be low, especially near the end of the detection window. | 1. Re-optimize sample pre-concentration. 2. Focus on biomarkers M9 and M10, which have longer detection windows (up to 264h) [1]. | | How to differentiate 4-CPA source? | 4-CPA is a metabolite of both CPC (permitted) and the prohibited meclofenoxate [2] [3]. | Monitor the full metabolite profile. The presence of chlorphenesin, 4-CPP, or conjugated metabolites points to CPC use, not meclofenoxate [2]. | | Matrix effects causing ion suppression. | Co-eluting compounds from the urine matrix. | 1. Improve chromatographic separation by optimizing the LC gradient. 2. Use isotopically labeled internal standards for quantification to correct for suppression. | | The detection window seems too short. | You might be targeting metabolites with short half-lives. | Target the newly identified metabolites M9 and M10, which were found to be detectable for longer periods than other metabolites [1]. |
Q1: What are the key metabolites of chlorphenesin carbamate I should target in my method?
Q2: My method lacks sensitivity for detecting later-stage metabolites. How can I improve it?
Q3: How can I distinguish this compound intake from other sources of its metabolite, 4-CPA, in doping control or bioanalysis?
| Issue & Phenomenon | Potential Root Cause | Proposed Solution / Optimization Strategy |
|---|---|---|
| Poor Chromatography: Peak tailing or poor resolution. | Inadequate LC method; matrix effects. | Optimize mobile phase gradient, pH, and column chemistry (e.g., C18 column). Use matrix-matched calibration standards to account for suppression or enhancement [3]. |
| Low Signal for Metabolites: Inability to detect later-phase or low-abundance metabolites. | Insensitive instrument settings; low instrument sensitivity. | Switch to a high-resolution mass spectrometer (Orbitrap or Q-TOF). Use data-dependent acquisition (ddMS2) to automatically trigger fragmentation of low-intensity ions [1] [4]. |
| Incomplete Metabolic Profile: Failure to identify a known number of metabolites. | Limited data processing; focus on major metabolites only. | Use advanced MetID software (MetaboLynx, CompoundDiscoverer, MassMetaSite) to automate metabolite mining from raw HRMS data, helping to identify minor and isobaric metabolites [5]. |
| Uncertain Structural Elucidation: Cannot confirm metabolite structure from MS/MS fragments. | Inconclusive fragmentation patterns. | Perform deuterium exchange experiments to highlight exchangeable protons (e.g., -OH, -NH) and support structural elucidation [6] [3]. |
| Differentiation Challenges: Cannot confirm the source of a common metabolite (e.g., 4-CPA). | Method targets a single, non-specific metabolite. | Incorporate multiple specific metabolite targets into the method. Use the relative abundance and detection windows of metabolites like M9 and M10 as definitive markers [1]. |
The following diagram illustrates the core workflow for identifying this compound metabolites, from sample preparation to data analysis:
Workflow Details:
For your method development and validation, here are the key quantitative findings from recent studies:
Table 1: Excretion Profile of Key Metabolites After Oral Administration of this compound [2]
| Metric | 4-CPA | Other Relevant Metabolites |
|---|---|---|
| Urine Concentration Range | 390 – 6,929 ng·mL⁻¹ | Data specific to each metabolite |
| Time to Max Concentration (Tmax) | 12 – 24 hours | 12 – 24 hours |
| Detection Window | Up to 168 – 264 hours | M9 & M10 have longer windows than 4-CPA [1] |
Table 2: Maximum Excretion (Cmax) of 4-CPA from Different Exposure Routes [2]
| Route of Administration | Cmax of 4-CPA (ng·mL⁻¹) |
|---|---|
| Oral this compound | 1,354 – 2,063 |
| Topical Sunscreen (with Chlorphenesin) | ~340 |
The table below summarizes the fundamental chemical information for chlorphenesin carbamate [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 886-74-8 [3] |
| Molecular Formula | C10H12ClNO4 [1] [2] [3] |
| Molecular Weight | 245.66 g/mol [1] [2] [3] |
| Appearance | White to off-white solid [2] |
| Melting Point | 89-91 °C [3] |
| Solubility in Water | Insoluble [1] |
Handling & Storage Recommendations:
Due to its insolubility in water, preparing solutions for in vitro assays requires the use of specific solvents. Here are standard protocols based on supplier data [1] [2].
For certain in vivo applications, you can prepare a homogeneous suspension as follows [1]:
Q1: My this compound is not dissolving in the aqueous buffer for my cell culture experiment. What should I do?
Q2: How should I store the compound to ensure its stability over time?
Q3: The biological activity in my assay seems diminished. Could the compound have degraded?
Given the lack of specific aqueous stability data, the following workflow is recommended for characterizing its stability in your specific experimental conditions:
I hope this technical information provides a solid foundation for your work with this compound.
Q1: What are the primary degradation pathways for this compound in solution? Research indicates that this compound (also referred to as α-CPC) undergoes hydrolysis, and the specific degradation pathway is heavily dependent on the pH of the solution [1] [2].
The following table summarizes the kinetics and products of its degradation:
| Condition | Kinetics | Primary Degradation Product(s) | Mechanism |
|---|---|---|---|
| Strongly Alkaline | Complex (not simple first-order) | Chlorphenesin-2-carbamate (β-CPC) and Chlorphenesin (CP) [2] | Specific base-catalyzed hydrolysis with carbamoyl group migration [2] |
| Strongly Acidic | Pseudo-first-order | Chlorphenesin (CP) [1] | Specific acid-catalyzed hydrolysis without isomerization [1] |
Q2: What are the reported kinetic parameters for its degradation? A study on degradation in strongly acidic aqueous solutions (at 50°C) provided the following calculated parameters [1]:
Q3: What are the recommended storage conditions to prevent degradation? While the search results do not explicitly list storage conditions for the solid compound, the degradation studies strongly imply that a neutral pH is critical for stability. Furthermore, supplier data suggests the following for the solid material [3] [4]:
The diagram below illustrates the two distinct degradation pathways:
Protocol 1: Investigating Solution Stability Using Kinetic Studies This protocol is based on the methods used in the degradation kinetics studies [1] [2].
Protocol 2: Monitoring for Degradation in Stocked Material
Q1: What are the key metabolites of Chlorphenesin Carbamate I should be aware of in bioanalysis? A major metabolite is 4-chlorophenoxy acetic acid (4-CPA). This is a critical differentiator in anti-doping and pharmaceutical analysis because 4-CPA is also a metabolite of the prohibited substance meclofenoxate and the biocide chlorphenesin. Your method should monitor for additional characteristic metabolites like chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) to conclusively identify the source of a positive 4-CPA finding [1]. A 2024 study identified 29 metabolites, suggesting M9 and M10 as potential biomarkers with longer detection windows [2].
Q2: My peaks are tailing. How can I resolve this? Peak tailing is a common challenge. The following table outlines the primary causes and solutions based on the chemistry of your column and analyte [3].
| Possible Cause | Recommended Solution |
|---|
| Secondary interactions with ionized residual silanol groups on the stationary phase. | - Operate at a lower pH to suppress silanol ionization.
Q3: My retention times are inconsistent. What could be wrong? Erratic retention times can stem from various parts of the system [3].
Q4: I am seeing very small peaks or no peaks at all. What should I check? First, verify your sample has not deteriorated. Then, check the detector for old or defective lamps, faulty cable connections, or incorrect settings for rise time, gain, or attenuation, all of which will reduce sensitivity and peak height [3].
This guide summarizes other frequent issues and their corrective actions [3].
| Problem | Possible Cause | Required Corrections / Solutions |
|---|
| Broad Peaks | Mobile phase composition changed; Flow rate too low; System leak; Low buffer concentration; Worn guard column. | 1. Prepare a new mobile phase. 2. Adjust the flow rate. 3. Check for loose fittings, especially between the column and detector. 4. Increase buffer concentration. 5. Replace the guard column. | | Peak Fronting | Column overloaded with sample. | Use a higher-capacity stationary phase; Increase column diameter; Decrease the sample amount. | | Ghost Peaks | Contamination in the injector or column; "Carryover" from previous samples; Strongly retained compounds eluting in a subsequent run. | Flush the injector; Run a strong solvent through the column; Include a final wash step in gradient methods. | | All Peaks Doubling/Splitting | Blockage prior to the column; Guard column voiding. | Wash the column in the reversed direction; Change the guard column or analytical column. |
1. Metabolite Identification Workflow using LC-HRMS For comprehensive metabolite profiling, as demonstrated in recent studies [1] [2].
Key Details:
2. Reported HPLC Method Conditions for this compound You can use the following methods as a starting point for your assay development.
| Parameter | Method 1: Reverse-Phase (Analytical) [4] | Method 2: Normal-Phase (Impurity Assay) [5] |
|---|---|---|
| Column | Newcrom R1 (C18-based, low silanol activity) | Silica Gel (10µm, fully porous) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid* | 3% Methanol in 50% water-saturated Butyl Chloride |
| Application | General Analysis, Pharmacokinetics | Bulk Drug & Tablet Assay, Impurity Separation |
| Note | *Replace Phosphoric Acid with Formic Acid for MS compatibility [4]. | Suitable for separating the beta-isomeric carbamate and other impurities [5]. |
Q1: Why is the bioanalysis of Chlorphenesin Carbamate particularly challenging? The main challenge is its metabolite, 4-chlorophenoxyacetic acid (4-CPA), which is also a target analyte for detecting the prohibited nootropic stimulant meclofenoxate [1]. This creates a risk of false positives in sports drug testing. Therefore, your method must be able to distinguish the source of 4-CPA by monitoring other specific metabolites of this compound [1] [2].
Q2: What are the most effective sample preparation techniques to minimize matrix effects? The consensus is that a robust sample clean-up is the most effective strategy [3]. The optimal technique depends on your specific requirements for cleanliness, recovery, and throughput. The table below compares the common techniques:
| Technique | Key Principle | Effectiveness & Notes |
|---|---|---|
| Solid-Phase Extraction (SPE) [3] | Selective retention on a sorbent | Highly Effective. Use polymeric mixed-mode phases for superior removal of phospholipids and ionic interferences. |
| Liquid-Liquid Extraction (LLE) [3] | Partitioning between immiscible solvents | Effective. Adjust pH to keep analyte uncharged. A double LLE with different solvents can further improve selectivity. |
| Protein Precipitation (PPT) [3] | Denatures and precipitates proteins | Moderately Effective. Simple but leaves many phospholipids. Use zirconia-coated plates or post-extraction dilution to reduce their impact. |
Q3: How can I assess and confirm the presence of matrix effects in my method? You should employ both qualitative and quantitative assessments [4]:
Q4: What is the best internal standard to correct for residual matrix effects? A Stable Isotope-Labeled (SIL) internal standard (e.g., 13C- or 15N-labeled) is considered the gold standard [4] [3]. Because it has nearly identical chemical and chromatographic behavior to the analyte, it co-elutes and experiences the same matrix effect, allowing for perfect compensation. If a SIL-IS is unavailable, a structural analogue that co-elutes with your analyte is the next best option [5].
Here is a systematic workflow for method development and troubleshooting, from assessment to correction. This process visualizes the key decision points:
1. Assessment: Post-column Infusion [4] [3]
2. Mitigation: Solid-Phase Extraction (SPE) Protocol [3]
3. Correction: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) [4]
Since 4-CPA is a common metabolite, confirming the presence of other specific metabolites is crucial for accurately attributing its source to this compound. The table below lists key metabolites to monitor based on recent research [1] [2]:
| Metabolite | Role in Specificity & Detection |
|---|---|
| 4-CPA | Common metabolite; the source of ambiguity. Quantifying it alone is not specific [1]. |
| Chlorphenesin Glucuronide / Sulfate | Specific metabolites of chlorphenesin. Their presence confirms legitimate use of chlorphenesin or its carbamate [1]. |
| 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) | Observed at similar abundances to 4-CPA after dermal application of chlorphenesin [1]. |
| M9 and M10 (New Metabolites) | Newly identified metabolites with longer detection windows than others; promising as long-lasting biomarkers for intake [2]. |
The table below summarizes the available comparative and agent-specific data.
| Parameter | Chlorphenesin Carbamate | Methocarbamol |
|---|---|---|
| Known Comparative Data | A comparative pharmacokinetic study exists, but no abstract or data is available. [1] | |
| Absorption | Information not available in search results. | Rapidly absorbed; [2] detected in blood within 10 minutes. [3] Tmax: ~1-2 hours. [2] [3] |
| Distribution | Information not available in search results. | Plasma protein binding: 46-50%. [2] |
| Metabolism | Extensive; 29 metabolites identified via pathways: Hydroxylation, amide hydrolysis, O-glucuronidation, sulfation, and their combinations. [4] Metabolite 4-CPA is WADA-prohibited. [4] | Hepatic via dealkylation, hydroxylation, and conjugation. [2] [3] Does not produce guaifenesin as a metabolite. [5] |
| Elimination | Information not available in search results. | Half-life: 1-2 hours. [2] [5] [3] Excretion: Primarily in urine as conjugates; small amount unchanged. [2] [6] [3] |
| Key Characteristics | A 2025 study identified 18 new metabolites, suggesting M9 and M10 as long-lasting biomarkers for doping control. [4] | Centrally-acting skeletal muscle relaxant with an unknown mechanism. [2] [5] |
The methodologies from recent studies demonstrate modern approaches for characterizing these compounds.
A 2025 study used this protocol to fully characterize the metabolic profile of this compound. [4]
Modern, rigorous pharmacokinetic data for methocarbamol comes from bioequivalence studies.
Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life from the concentration-time data. [3]The following diagram illustrates the complex metabolic fate of this compound, as revealed by recent research.
The search indicates that while a direct comparative pharmacokinetic study was conducted in 1971, its full data is inaccessible [1]. For contemporary research, the following points are key:
The table below summarizes the key experimental findings from the available literature:
| Feature | Chlorphenesin Carbamate (CPC) | Mephenesin |
|---|---|---|
| General Mechanism | Centrally-acting skeletal muscle relaxant; acts on CNS rather than directly on skeletal muscle [1]. | Centrally-acting skeletal muscle relaxant. |
| Site of Action | Spinal and supra-spinal levels [2]. | Spinal and supra-spinal levels. |
| Effect on Monosynaptic Reflex (MSR) | Inhibits MSR [3]. | Inhibits MSR [3]. |
| Effect on Polysynaptic Reflex (PSR) | Inhibits PSR; PSR is more susceptible to depression than MSR [3]. A selective blocker of polysynaptic pathways [2]. | Inhibits PSR [3]. |
| Effect on Motoneuron Excitability | Reduces motoneuron excitability by stabilizing the neuronal membrane [3]. | Reduces motoneuron excitability by stabilizing the neuronal membrane [3]. |
| Effect on Primary Afferent Terminal Excitability | No effect [3]. | Inhibits excitability [3]. |
| Effect on Dorsal Root Reflex/Potential | No effect on dorsal root potential [3]. | Reduces the dorsal root-dorsal root reflex [3]. |
| Antinociceptive Effect | Shows antinociceptive (pain-blocking) effect in arthritic rats; depresses responses of nociceptive neurons in the brain [4]. | No significant antinociceptive effect in arthritic rats [4]. |
| Duration of Action | Effects are long-lasting [3]. | Effects are short in duration [3]. |
For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies:
Study on Spinal Neurons in Rats (Jpn J Pharmacol, 1984) [3]
Study on Antinociceptive Effect (Res Commun Chem Pathol Pharmacol, 1987) [4]
The following diagram synthesizes the findings from the search results to illustrate the proposed sites of action for these muscle relaxants within the spinal cord.
It is important to note that the most detailed comparative studies identified are from the 1980s [3] [4]. The field of neuropharmacology has advanced significantly since then, and more modern techniques (e.g., optogenetics, specific receptor profiling) could provide a deeper mechanistic understanding. Furthermore, the available data does not include detailed molecular targets (e.g., specific receptor binding affinities).
The core of the comparison lies in the fact that 4-CPA is a key urinary metabolite used to detect the use of the prohibited nootropic stimulant meclofenoxate [1] [2]. However, 4-CPA can also originate from the legitimate use of:
This shared metabolic pathway creates a significant challenge in anti-doping analysis, as the presence of 4-CPA does not, by itself, prove the use of the banned substance [1] [4]. The following diagram illustrates this relationship and the key markers used for differentiation.
The following tables summarize experimental data on the urinary concentrations of 4-CPA and related metabolites following exposure from different sources. This quantitative data is crucial for establishing thresholds and interpreting results.
Table 1: Urinary 4-CPA Concentrations by Exposure Source
| Exposure Source | Dosage Regimen | Maximum Urinary 4-CPA Concentration (ng/mL) | Time to Max Concentration (hours) | Study Details |
|---|---|---|---|---|
| This compound (Oral) | Single oral dose | 390 - 6,929 | 12 - 24 | Human study; 4-CPA exceeded the 5,000 ng/mL WADA reporting limit in some volunteers [4]. |
| Chlorphenesin (Dermal) | Single application of 8g sunscreen (0.25% chlorphenesin) | Up to ~1,500 | Not Specified | Human study; 6 participants [2]. |
| Chlorphenesin (Dermal) | 8g sunscreen applied daily for 3 days | Up to ~2,300 | Not Specified | Human study; 6 participants [2]. |
| Chlorphenesin (Dermal, various cosmetics) | Application of various personal care products | Up to 1,049 | Not Specified | Study measured 4-CPA from cosmetics with chlorphenesin concentrations of 0.10-2.67 mg/g [1]. |
| Meclofenoxate (Oral) | Single 200 mg dose | Not Detected in Plasma* | 1.5 - 2.5 | *Meclofenoxate is a prodrug; its active metabolite 4-CPA was measured in plasma. Peak plasma 4-CPA time (Tmax) was 1.5-2.5h [5]. |
Table 2: Key Diagnostic Metabolites for Differentiation
| Metabolite | Indicates Exposure To | Detection Window & Characteristics | Significance in Doping Control |
|---|---|---|---|
| 4-CPP (3-(4-chlorophenoxy)-2-hydroxypropanoic acid) | Chlorphenesin or this compound | "Produced at a higher concentration for a longer time than 4-CPA" [1]. | A definitive marker for permitted sources; its presence can help clear an athlete [1] [2]. |
| Chlorphenesin Glucuronide/Sulfate | Chlorphenesin or this compound | Detected after dermal and oral administration [3] [2]. | Conclusive evidence of chlorphenesin use, not meclofenoxate [2]. |
| New Metabolites (M9, M10) | This compound | Longer detection window than other known metabolites [3]. | Proposed as new, long-lasting biomarkers to improve detection windows [3]. |
The data presented relies on sophisticated analytical techniques. Here is a summary of the key methodologies from the cited research.
1. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
2. Human Administration Studies
The workflow for the analytical process and data interpretation is summarized below.
To address this challenge, WADA has established specific reporting criteria. According to the technical documents referenced in the studies, a finding should be reported as positive for meclofenoxate under one of two conditions [1]:
The table below synthesizes the available information on chlorphenesin carbamate and other common skeletal muscle relaxants, highlighting a significant gap in direct comparative studies.
| Drug Name | Efficacy vs. Placebo | Comparative Efficacy | Key Safety Profile |
|---|---|---|---|
| This compound | Effective in acute musculoskeletal conditions (based on subjective responses) [1] | Insufficient data to determine superiority or inferiority to other agents [1] [2] | Generally well-tolerated in single-dose studies; common AEs: nausea, dizziness, drowsiness, fatigue [3] |
| Cyclobenzaprine | Effective in acute musculoskeletal conditions (primarily back/neck pain); most consistently studied [2] | No skeletal muscle relaxant proven superior to any other [1] [2] | Sedation, dry mouth [2] |
| Carisoprodol | Effective in acute musculoskeletal conditions [2] | Insufficient comparative data [2] | Sedation, risk of dependence [2] |
| Tizanidine | Effective for spasticity and musculoskeletal conditions [2] | Roughly equivalent to baclofen for spasticity; insufficient data for musculoskeletal conditions [2] | Dry mouth, sedation; similar overall AE rate to baclofen [2] |
| Baclofen | Effective for spasticity [2] | Roughly equivalent to tizanidine for spasticity [2] | Weakness [2] |
| Chlorzoxazone | Limited/insufficient data on efficacy [2] | Insufficient comparative data [2] | Rare, serious hepatotoxicity [2] |
| Dantrolene | Effective for spasticity [2] | Insufficient data to compare with baclofen or tizanidine [2] | Rare, serious hepatotoxicity [2] |
| Metaxalone & Methocarbamol | Limited/insufficient data on efficacy versus placebo [2] | Insufficient comparative data [2] | Information missing |
While direct head-to-head clinical data is scarce, preclinical and pharmacokinetic studies offer insights into how this compound works and how it is measured in the body.
This compound is classified as a centrally-acting skeletal muscle relaxant, meaning its primary effect is on the central nervous system rather than directly on the muscle itself [1] [4]. The exact mechanism is not fully defined, but an animal study provides a more detailed hypothesis, illustrated below.
This compound is proposed to depress polysynaptic spinal reflexes more potently than monosynaptic ones by stabilizing the motoneuron membrane, reducing neuronal excitability and leading to muscle relaxation. This is distinct from drugs like mephenesin, which also suppress primary afferent terminal excitability [5].
For researchers, the methodology from a bioequivalence study and a preclinical investigation can serve as a reference for future trial design.
1. Human Pharmacokinetic & Bioequivalence Study [3] This protocol is critical for establishing bioavailability, a prerequisite for assuming therapeutic equivalence.
2. Preclinical Study on Spinal Neuronal Activity [5] This animal model provides foundational evidence for the drug's central site of action.
Experimental workflow for preclinical investigation of this compound's effects on spinal neuronal activity [5].
The body of evidence on skeletal muscle relaxants, including this compound, has significant limitations that are important for researchers and clinicians to recognize.
For drug development professionals, this indicates that while this compound is a viable candidate, future research should focus on:
This compound is a skeletal muscle relaxant. In the context of anti-doping, its key importance lies in the fact that it is metabolized into 4-chlorophenoxyacetic acid (4-CPA), which is a substance prohibited by the World Anti-Doping Agency (WADA) because it is also a metabolite of the banned stimulant meclofenoxate [1] [2]. Therefore, distinguishing the source of 4-CPA is crucial.
A 2025 metabolomics study using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provided a comprehensive look at how CC is processed in the body. The following diagram illustrates the major metabolic pathways and how they lead to both established and novel biomarkers.
The same 2025 study compared the detection windows of various metabolites. The key finding was that two newly identified metabolites, M9 and M10, offer a significantly longer detection window compared to the currently monitored metabolite, 4-CPA [1]. The table below summarizes the critical biomarkers for detecting CC intake.
| Biomarker Name | Type | Key Characteristic | Detection Window | Significance for Doping Control |
|---|---|---|---|---|
| M9 & M10 | Novel Metabolites | Products of C-oxidation [1] | Longer than other CC metabolites [1] | Proposed as long-lasting biomarkers for CC intake, helping to distinguish it from meclofenoxate use [1]. |
| 4-CPA | Primary Metabolite | WADA-prohibited substance; common metabolite of both CC and meclofenoxate [1] [2] | Shorter than M9/M10 [1] | Direct marker for a banned substance, but its source (CC vs. meclofenoxate) must be verified [2]. |
| Chlorphenesin conjugates & 4-CPP | Diagnostic Metabolites | Glucuronide/sulfate conjugates of chlorphenesin and 4-CPP are specific to cosmetic preservative exposure [2] | Data not precisely compared | Their presence indicates exposure to permitted cosmetic chlorphenesin, suggesting a legitimate source for 4-CPA [2]. |
The discovery of M9 and M10 metabolites has direct practical applications for improving the accuracy and reliability of anti-doping tests.
For a professional audience, here is a deeper dive into the methodologies that yielded these findings.
1. Key Administration Study & Metabolite Identification [1]
2. Comparative Excretion Study [2]
The table below summarizes the key kinetic parameters and mechanisms for the chemical degradation of chlorphenesin carbamate.
| Condition | Kinetic Order | Activation Energy | Degradation Product | Key Findings |
|---|
| Strongly Acidic Solution [1] [2] | Pseudo-first-order | 21.8 kcal·mol⁻¹ | Chlorphenesin [1] | • Degradation involves specific acid-catalyzed hydrolysis of the carbamoyl group. • Mechanism is distinct from alkaline degradation and occurs without isomerization. | | N-hydroxymethyl Derivative [3] | Information Missing | Information Missing | Information Missing | A 1987 study examined decomposition kinetics, but specific parameters were not available in the abstract [3]. |
The table below compares the metabolic profile and detection windows of this compound in the human body, which is crucial for doping control and understanding its fate in vivo.
| Aspect | Findings |
|---|---|
| Number of Metabolites Identified | A total of 29 metabolites were found in human urine, including 18 newly identified metabolites [4]. |
| Major Metabolic Processes | Hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their combinations [4]. |
| Key Metabolite (4-CPA) | • 4-Chlorophenoxyacetic acid (4-CPA) is a metabolite that is on the WADA Prohibited List [4] [5]. • Its presence can indicate intake of this compound [5]. | | Detection Windows | Metabolites M9 and M10 were identified as potential longer-lasting biomarkers for intake detection compared to other known metabolites [4]. | | Excretion Profile (4-CPA) | • Oral Administration: Urinary 4-CPA peaks at 12-24 hours, with detection possible for up to 7-11 days [5]. • Topical Application: Results in significantly lower 4-CPA levels, with sunscreen spray yielding a Cmax of ~340 ng·mL⁻¹ [5]. |
1. Acidic Degradation Kinetics Study [1] [2]
2. Metabolite Identification and Detection [4] [5]
The following diagram illustrates the major metabolic pathways of this compound in the human body, based on the 29 identified metabolites [4]:
This diagram shows that the parent compound undergoes primary Phase I transformations like hydroxylation, amide hydrolysis, and C-oxidation [4]. These products can then undergo Phase II conjugation reactions, primarily O-glucuronidation and sulfation, leading to a diverse set of metabolites [4]. The key metabolites for detection include 4-CPA and the longer-lasting biomarkers M9 and M10 [4] [5].
The table below summarizes the core characteristics, uses, and safety profiles of benzodiazepines and chlorphenesin carbamate.
| Feature | Benzodiazepines | This compound |
|---|---|---|
| Drug Class | Central Nervous System (CNS) Depressants [1] [2] | Central Muscle Relaxant (propanediol derivative) [3] |
| Primary Medical Uses | Anxiety, panic disorders, insomnia, seizures, alcohol withdrawal, muscle spasm, procedural sedation [4] [1] [2] | Treatment of discomfort related to skeletal muscle trauma and inflammation (approved in South Korea) [5] [6] |
| Mechanism of Action | Enhance GABA-A receptor function, increasing chloride ion influx into neurons, leading to CNS depression [4] [1] | Skeletal muscle relaxant (exact mechanism for this effect is not detailed in search results) |
| Common Side Effects | Drowsiness, dizziness, confusion, sedation, ataxia, memory impairment [4] [2] | Drowsiness, dizziness, confusion, headache, nervousness, insomnia, nausea, upset stomach [7] |
| Serious Safety Risks | Boxed Warning: Risk of respiratory depression, coma, and death when combined with opioids/alcohol. Abuse, misuse, addiction, physical dependence, and withdrawal reactions. Excessive sedation in the elderly [4] [2]. | Drowsiness and dizziness that may impair activities like driving; alcohol can increase these effects [7]. |
| Abuse & Dependence Potential | DEA Schedule IV controlled substance due to potential for abuse, addiction, and diversion [4] [2]. | Information on abuse potential is not available in the search results. |
| Overdose & Antidote | Risk of fatal overdose, particularly with other CNS depressants. Flumazenil is a specific antidote [4] [2]. | Information on overdose and antidote is not available in the search results. |
| Regulatory Status (U.S.) | Prescription-only, Schedule IV controlled substance [4] [2]. | Not commercially available [7]. |
For researchers, understanding the data sources and methodologies behind these profiles is crucial.
The following diagram illustrates the established mechanism of action for benzodiazepines, which is more fully understood than that of this compound.
The core relationship between Chlorphenesin Carbamate (CPC) serum levels and its pharmacological effect, along with the mechanism of tolerance development, is summarized from a key pharmacological study [1].
| Aspect | Findings from Tolerance Studies |
|---|---|
| Key Relationship | A significant correlation exists between the motor incoordinating action (a measure of muscle relaxation) of CPC and the serum concentration of free (unbound) CPC [1]. |
| Tolerance Development | Tolerance to CPC's effects was observed after 7 days of repeated administration in mice and rats. This was associated with a decrease in serum free CPC concentration [1]. |
| Proposed Mechanism | The development of tolerance is attributed to the induction of drug-metabolizing enzymes (UDP-glucuronyltransferase) in liver microsomes, which increases the metabolism of CPC, thereby lowering its active serum concentration [1]. |
| Implication for Dosage | The intensity of the drug's effect is dependent on the serum free CPC concentration. Enzyme induction plays an "important role" in tolerance, suggesting that effective dosing may need adjustment over time [1]. |
The following diagram illustrates the relationship between CPC administration, serum concentration, and its effects, including the development of tolerance.
The data supporting the correlation between CPC's serum concentration and its effect, as well as its bioequivalence, comes from specific experimental designs.
1. Protocol for Tolerance and Concentration-Effect Study [1]
2. Protocol for Bioequivalence Study in Humans [2]
When interpreting this data for comparison purposes, please note the following limitations:
The table below summarizes the key urinary metabolites and their characteristics for chlorphenesin and chlorphenesin carbamate.
| Aspect | Chlorphenesin | This compound |
|---|---|---|
| Primary Source | Dermal application (e.g., sunscreen, cosmetics) [1] [2] | Oral administration (muscle relaxant) [3] [2] |
| Major Metabolites | 4-Chlorophenoxyacetic acid (4-CPA), 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), Chlorphenesin glucuronide, Chlorphenesin sulfate [1] | This compound glucuronide, 4-CPA, various hydroxylated and conjugated metabolites (29 identified in total) [3] [4] |
| Key Common Metabolite | 4-Chlorophenoxyacetic acid (4-CPA) [1] | 4-Chlorophenoxyacetic acid (4-CPA) [3] [4] |
| Relative Abundance of 4-CPA | High (up to ~1500 ng/mL after single use; ~2300 ng/mL after multiple uses) [1] | Minor (only a small quantity is converted) [3] |
| Diagnostic Metabolites | 4-CPP is a key differentiator, observed at similar abundance to 4-CPA [1] | Newly identified metabolites M9 and M10 offer a longer detection window [4] |
| Detection Window | Up to 7 days post-application [1] | M9 and M10 have longer detection windows than other known metabolites [4] |
The following methodologies are used to characterize the metabolite profiles in human urine.
1. Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR/MS/MS) [1]
2. Liquid Chromatography-Q Exactive HF-Orbitrap Mass Spectrometry [4]
The metabolic pathways of these two compounds share similarities but also have critical distinctions, which can be visualized in the following diagram.
The core challenge, as illustrated above, is that 4-Chlorophenoxyacetic Acid (4-CPA) is a common metabolite of chlorphenesin, this compound, and the prohibited nootropic stimulant meclofenoxate [1]. Therefore, simply detecting 4-CPA in a urine sample is not sufficient to determine its source.
A key reason to investigate cross-reactivity is that this compound is extensively metabolized in the body. The table below summarizes its major metabolites identified in human and animal studies, which are potential candidates for causing cross-reactivity in metabolite-targeting immunoassays.
| Metabolite | Type | Relative Abundance (Approx.) | Notes |
|---|---|---|---|
| This compound glucuronide [1] | Conjugate | ~85% of dose in human urine | Primary human metabolite |
| 4-chlorophenoxyacetic acid (4-CPA) [1] [2] | Acidic | Up to 17% in rat; significant in human after dermal application | Common metabolite also produced by meclofenoxate [2] |
| p-chlorophenol [1] | Phenol | ~9% in rat | Excreted mainly as sulfate conjugate |
| p-chlorophenoxylactic acid [1] | Acidic | ~5% in rat | |
| Chlorphenesin sulfate [2] | Conjugate | Detected in human urine after dermal application | |
| 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) [2] | Acidic | Similar abundance to 4-CPA in human after dermal application |
This metabolic profile is critical because immunoassays often target not the parent drug, but its metabolites. The shared metabolite 4-chlorophenoxyacetic acid (4-CPA) is particularly important, as it is also a degradation product of meclofenoxate, a prohibited nootropic stimulant in sports [2]. This creates a clear scenario for potential cross-reactivity.
Since immunoassays may lack specificity, the literature details more precise chromatographic methods for unambiguous identification. The experimental protocols in these studies can guide your own cross-reactivity investigations.
The relationship between these compounds and the role of specific analytical techniques can be visualized as follows:
Based on the findings, here is a structured approach for your research: